molecular formula C9H4BrCl2N B1287927 6-Bromo-3,4-dichloroquinoline CAS No. 927801-17-0

6-Bromo-3,4-dichloroquinoline

Katalognummer: B1287927
CAS-Nummer: 927801-17-0
Molekulargewicht: 276.94 g/mol
InChI-Schlüssel: HBDBPPHFTFARAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-3,4-dichloroquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3,4-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-3,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBPPHFTFARAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590585
Record name 6-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-17-0
Record name 6-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Strategic 13C NMR Characterization of 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The precise characterization of 6-Bromo-3,4-dichloroquinoline presents a specific set of challenges typical of poly-halogenated heterocycles. This scaffold is electron-deficient, resulting in poor solubility and long relaxation times (


) for quaternary carbons. Furthermore, the presence of three halogens introduces significant inductive and mesomeric perturbations that deviate from standard quinoline chemical shifts.

This guide moves beyond basic spectral acquisition. It details a self-validating structural assignment workflow , prioritizing the differentiation of the three halogenated quaternary carbons (C3, C4, C6) and the unambiguous assignment of the bridgehead carbons (C4a, C8a).

Structural Analysis & Electronic Environment

Before acquisition, one must understand the magnetic environment. The molecule contains 9 carbon environments :

  • 4 Methine (CH) Carbons: C2, C5, C7, C8.

  • 5 Quaternary (Cq) Carbons: C3, C4, C6 (halogenated); C4a, C8a (bridgehead).

The "Heavy Atom" Diagnostic

A critical diagnostic feature for this molecule is the Heavy Atom Effect of Bromine at position C6. Unlike Chlorine, which typically deshields the ipso carbon (moving it downfield, >130 ppm), Bromine often shields the ipso carbon relative to hydrogen, pushing C6 upfield (typically ~118–124 ppm). This anomaly is the primary anchor point for assignment.

Experimental Protocol: Acquisition Parameters

Standard "quick" 13C protocols often fail to resolve the C3, C4, and C6 signals due to saturation. The following protocol ensures quantitative detection of halogenated quaternary carbons.

Table 1: Optimized Acquisition Parameters (Bruker/Varian Standard)
ParameterValueRationale
Solvent DMSO-d6 (Preferred) or CDCl3DMSO-d6 prevents aggregation common in poly-halo quinolines; provides better solubility.
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement bias while maintaining signal.
Relaxation Delay (D1) 3.0 – 5.0 seconds Critical: Halogenated carbons have very long

. Short D1 results in "missing" peaks for C3/C4/C6.
Scans (NS) > 1024 (min. 2k recommended)Required to lift the low-intensity quaternary signals out of the noise.
Spectral Width 240 ppmCovers the full aromatic range plus potential carbonyl impurities.
Temperature 298 K (25°C)Standard. Increase to 313 K if line broadening (aggregation) is observed.

Spectral Prediction & Assignment Logic

The following chemical shift ranges are synthesized from substituent additivity rules (SCS) applied to the quinoline core.

Table 2: Strategic Assignment Framework
CarbonTypePredicted Shift (

ppm)
Diagnostic Logic & Multiplicity (DEPT-135)
C2 CH150.0 – 153.0 Most Deshielded CH. Adjacent to Nitrogen. Intense peak in DEPT.
C8a Cq146.0 – 149.0 Bridgehead next to Nitrogen. Low intensity. No DEPT signal.
C4 Cq138.0 – 142.0 Deshielded by Cl and Para-position to N.
C7 CH131.0 – 133.0 Ortho to Br. Doublet in proton-coupled spectrum (long range).
C8 CH129.0 – 131.0 High intensity CH.
C5 CH126.0 – 129.0 Peri-position to C4-Cl (Steric compression may cause shielding).
C4a Cq125.0 – 128.0 Bridgehead. Low intensity.
C3 Cq124.0 – 128.0 Shielded C-Cl. Beta to Nitrogen. Often overlaps with C5/C4a.
C6 Cq119.0 – 123.0 Most Shielded Cq. "Heavy Atom Effect" of Bromine. Distinctive low-intensity peak upfield.

Note: The shift of C6 is the "fingerprint" of this molecule. If you see a quaternary carbon around 120 ppm, it confirms the C-Br moiety.

Validation Workflow: The 2D NMR Logic

Relying solely on 1D 13C NMR is insufficient for legal/regulatory filing. You must establish connectivity.

DOT Diagram: Structural Assignment Workflow

NMR_Workflow Start Crude Sample 6-Br-3,4-Cl-Quinoline Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility Proton 1H NMR Acquisition (Identify 4 Aromatic Protons) Solubility->Proton Decision Are peaks broad? Proton->Decision Heat Heat to 313K (Break Aggregates) Decision->Heat Yes Carbon 13C NMR (D1 = 4s) Target: 9 Carbon Signals Decision->Carbon No Heat->Proton DEPT DEPT-135 / HSQC Segregate CH vs Cq Carbon->DEPT Assignment_CH Assign C2, C5, C7, C8 (Based on HSQC) DEPT->Assignment_CH HMBC HMBC (Long Range) Connect H to Cq Assignment_CH->HMBC Logic_C6 Logic: C6 Assignment Look for correlations from H5/H7/H8 + Upfield Shift (~121 ppm) HMBC->Logic_C6 Logic_C4 Logic: C4 Assignment Look for strong correlation from H5 (Peri-effect) HMBC->Logic_C4 Final Validated Structure Logic_C6->Final Logic_C4->Final

Caption: Logical workflow for confirming regiochemistry, emphasizing the use of HMBC to bridge proton-poor regions.

Troubleshooting & Common Pitfalls

Missing Quaternary Carbons
  • Symptom: Only seeing 5-6 peaks instead of 9.

  • Cause: Saturation of C3, C4, and C6 due to insufficient relaxation delay.

  • Fix: Increase D1 to 5 seconds. Use a 30° pulse angle instead of 90°.

"Ghost" Peaks or Broadening
  • Symptom: Broad humps in the baseline or double peaks.

  • Cause: Atropisomerism or aggregation (stacking) of the planar quinoline rings in concentrated solution.

  • Fix: Switch solvent to DMSO-d6 and/or elevate temperature to 40-50°C.

C3 vs C4 Ambiguity
  • Challenge: Both are chlorinated quaternary carbons.

  • Solution: Use HMBC .[1]

    • H5 (the proton at position 5) will show a strong 3-bond correlation to C4 .

    • H2 (the proton at position 2) will show a strong 2-bond correlation to C3 .

    • This establishes the positions of the Chlorine atoms unequivocally.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard text for heterocycle shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Quinoline baseline data).

Sources

Technical Guide: Mass Spectrometry Characterization of 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

6-Bromo-3,4-dichloroquinoline (CAS: N/A for specific isomer, generic halo-quinoline scaffold) represents a critical intermediate class in the synthesis of PI3K/mTOR inhibitors, such as Omipalisib (GSK2126458) . In drug development, verifying the positional integrity of halogens on the quinoline ring is paramount, as regioisomeric impurities (e.g., 6-bromo-2,4-dichloro...) can significantly alter structure-activity relationships (SAR).

This guide provides a definitive mass spectrometry (MS) workflow for this compound. Unlike simple organic molecules, the presence of a mixed halogen system (


) creates a complex isotopic envelope that serves as a unique spectral fingerprint. This document details the theoretical isotopic distribution, ionization strategies (EI vs. ESI), and fragmentation pathways required to distinguish this scaffold from potential synthetic byproducts.
Key Compound Parameters
  • Formula:

    
    
    
  • Nominal Mass: 275 Da (based on

    
    )
    
  • Exact Mass: 274.8904

  • Halogen Load: 1 Bromine, 2 Chlorines.[1][2]

The Isotopic Fingerprint (The Cluster)

The most definitive feature of 6-Bromo-3,4-dichloroquinoline in MS is not a single molecular ion peak, but a distinct four-peak cluster . Understanding this distribution is essential for avoiding false negatives during peak picking.

Theoretical Abundance Calculation

The isotopic pattern arises from the interplay between Bromine (


) and Chlorine (

).

Mathematically, the intensity distribution is the expansion of the polynomial:



Where 

represent Br isotopes and

represent Cl isotopes.

Calculated Intensity Ratios:

  • M (Nominal 275): Composed of

    
    .[1] Relative probability factor: 
    
    
    
    .
  • M+2 (277): Composed of (

    
    ) AND (
    
    
    
    ). Probability factor:
    
    
    .
  • M+4 (279): Composed of (

    
    ) AND (
    
    
    
    ).[1] Probability factor:
    
    
    .
  • M+6 (281): Composed of

    
    . Probability factor: 
    
    
    
    .
Data Table: Expected MS Signals
Ion Identitym/z (Nominal)CompositionCalculated RatioNormalized Intensity (%)
M 275

960.0%
M+2 277Mixed Isotopes15100.0% (Base Peak)
M+4 279Mixed Isotopes746.7%
M+6 281

16.7%

Critical Insight: Unlike non-halogenated compounds, the "nominal" mass (275) is NOT the most abundant peak. The M+2 peak (277) will be the base peak of the molecular cluster.

Ionization Strategies: Orthogonal Approaches

To fully characterize the molecule, two orthogonal ionization methods are recommended.

A. Electron Ionization (EI) - 70 eV
  • Purpose: Structural confirmation and fingerprinting.

  • Mechanism: Hard ionization creates a radical cation (

    
    ).
    
  • Observation: The molecular ion is stable enough to be observed (due to the aromatic quinoline system), but significant fragmentation occurs, allowing for structural verification.

  • Key Fragment: Loss of Halogens. The C-Br bond is weaker than the C-Cl bond, leading to sequential dehalogenation.

B. Electrospray Ionization (ESI) - Positive Mode
  • Purpose: LC-MS quantification and impurity profiling.

  • Mechanism: Soft ionization yields the protonated molecule

    
    .
    
  • Observation: Minimal fragmentation. The spectrum will be dominated by the

    
     isotopic cluster (shifted by +1 Da from the EI data above: 276, 278, 280, 282).
    
  • Note: The basic nitrogen in the quinoline ring ensures high sensitivity in ESI(+).

Fragmentation Mechanics (EI/CID)

The fragmentation pathway follows a logical energetic cascade. The stability of the aromatic system preserves the rings initially, while peripheral halogens are ejected.

Primary Pathway: Dehalogenation
  • Step 1: Bromine Radical Loss. The C(6)-Br bond is the weakest.

    • 
       (Loss of 79)
      
  • Step 2: Chlorine Radical Loss.

    • 
       (Loss of 35)
      
  • Step 3: Ring Degradation.

    • Loss of HCN (27 Da) is characteristic of quinolines, typically occurring after halogen loss or competing with it.

Visualization of Fragmentation Pathway[3]

FragmentationPathway Parent Parent Ion (M+) m/z 275/277/279 (Radical Cation) Frag1 [M - Br]+ m/z 196/198 (Distonic Ion) Parent->Frag1 - Br• (79/81 Da) Weakest Bond Cleavage FragHCN [M - HCN]+ (Rare/Minor) Parent->FragHCN - HCN (27 Da) Frag2 [M - Br - Cl]+ m/z 161 (Chloro-quinoline cation) Frag1->Frag2 - Cl• (35/37 Da) Frag3 [M - Br - Cl - HCN]+ m/z 134 (Ring Contraction) Frag2->Frag3 - HCN (27 Da) Quinoline Characteristic

Figure 1: Predicted fragmentation cascade for 6-Bromo-3,4-dichloroquinoline under EI (70eV) or ESI-MS/MS conditions.

Experimental Protocol

This protocol is designed to be self-validating. If the isotopic ratios in Step 3 do not match the table in Section 2, the peak is likely an interference or a different compound.

LC-MS/MS Workflow (Targeted)
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

    • Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

    • Why: High organic content ensures solubility of the tri-halo scaffold; Formic acid promotes protonation of the quinoline nitrogen.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Expectation: The compound is lipophilic (LogP ~4.5 estimated). Expect elution late in the gradient (>3.5 min).

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve the M+H cluster).

    • Scan Range: 100–500 m/z.

    • Validation Check: Extract ion chromatograms (XIC) for m/z 276, 278, and 280. They must co-elute perfectly.

Troubleshooting & Artifacts

Isobaric Interferences
  • Solvent Adducts: In ESI, acetonitrile adducts

    
     are common for nitrogenous heterocycles.
    
    • Check: Look for peaks at M+42 (m/z 318 cluster).

  • Dimerization: High concentrations may yield

    
    .
    
    • Check: Look for m/z ~551 cluster.

Regioisomer Differentiation

Mass spectrometry alone cannot easily distinguish 6-Bromo-3,4-dichloroquinoline from 6-Bromo-2,4-dichloroquinoline, as their fragmentation patterns are nearly identical.

  • Solution: Orthogonal validation using NMR (

    
     coupling constants) or retention time comparison against a known standard is required for absolute regio-confirmation.
    

References

  • Synthesis of Omipalisib Intermediates

    • Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline.
    • Source:

  • Isotopic Abundance Data

    • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements."
    • Source:

  • Quinoline Fragmentation Mechanisms

    • "Fragmentation Patterns of Heterocycles." Chemistry LibreTexts.
    • Source:

  • GSK2126458 (Omipalisib)

    • PubChem Compound Summary for CID 25185043 (Omipalisib).
    • Source:

Sources

Technical Guide: Regioselective Functionalization of 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3,4-dichloroquinoline (CAS 927801-17-0) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators (e.g., Somatostatin receptor agonists). Its utility lies in its three distinct halogenated sites, which theoretically allow for the sequential installation of three different pharmacophores.

However, this scaffold presents a significant regiochemical challenge: managing the reactivity differential between two electronically distinct C-Cl bonds (C3 and C4) and one C-Br bond (C6). This guide provides a definitive technical roadmap for navigating these interfaces, prioritizing the C4-Cl bond for nucleophilic aromatic substitution (


) and the C6-Br bond for transition-metal-catalyzed cross-coupling, while reserving the sterically encumbered C3-Cl bond for late-stage modification.

Electronic Structure & Reactivity Landscape

To design effective synthetic routes, one must first understand the electronic bias imposed by the quinoline nitrogen (N1).

The Nitrogen Influence

The pyridine ring of the quinoline system is electron-deficient. The ring nitrogen exerts a strong electron-withdrawing effect, primarily at positions 2 and 4 (ortho and para positions relative to N1).

  • Position 4 (C4-Cl): This carbon is highly electrophilic. The

    
    -deficient character allows for facile addition of nucleophiles, stabilized by the ability of the nitrogen to accept the negative charge in the Meisenheimer intermediate.
    
  • Position 3 (C3-Cl): This position is meta to the nitrogen. It does not benefit from direct resonance stabilization of the anionic intermediate during

    
    . Consequently, it is virtually inert to standard nucleophilic displacement but remains active for oxidative addition with Palladium (Pd).
    
The Halogen Hierarchy

The reactivity order for this specific molecule is governed by two distinct mechanistic pathways:


 and Pd-Catalysis.
PositionBond

Reactivity
Pd-Coupling Reactivity (BDE)Primary Strategy
C4 C-ClHigh (Primary Site)Low (Deactivated after

)
Displacement with Amines/Alkoxides
C6 C-BrInertHigh (Weakest Bond)Suzuki/Buchwald Coupling
C3 C-ClInertModerate (Stronger than C-Br)Late-stage Coupling (requires forcing)

Primary Interface: C4-Cl Nucleophilic Displacement ( )

The C4-Cl bond is the "entry point" for functionalizing this scaffold. Attempting Pd-coupling at C6 before displacing C4 often leads to mixtures or catalyst poisoning due to the highly reactive nature of the C4 center.

Mechanism: Addition-Elimination

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

SNAr_Mechanism Start 6-Bromo-3,4- dichloroquinoline Inter Meisenheimer Complex (N- Stabilized) Start->Inter k1 (slow) Addition Nuc Nucleophile (H-Nu) Nuc->Inter Prod C4-Substituted Product Inter->Prod k2 (fast) Elimination HCl HCl (Byproduct) Inter->HCl

Figure 1: The


 pathway at C4 is driven by the electron-withdrawing nitrogen, making C4 the most electrophilic site.
Validated Protocol: C4-Amination

Objective: Selective installation of a primary amine at C4 without touching C3 or C6.

Reagents:

  • Substrate: 6-Bromo-3,4-dichloroquinoline (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst (Optional): catalytic HCl (promotes protonation of N1, increasing electrophilicity)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of 6-bromo-3,4-dichloroquinoline in IPA (0.5 M concentration).

  • Activation: Add 1.1 equiv of the amine. If the amine is non-basic (e.g., anilines), add 0.1 equiv of conc. HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC/LCMS.
    
    • Checkpoint: The C4-Cl is displaced rapidly. The C3-Cl and C6-Br remain intact under these conditions.

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether. If no precipitate, neutralize with sat.

    
     and extract with EtOAc.
    

Key Insight: Do not use strong bases (like NaH) or high temperatures (


) initially, as this may force benzyne formation or non-selective degradation.

Secondary Interface: C6-Br vs. C3-Cl Competition

Once C4 is substituted, the molecule is a 3-chloro-6-bromo-quinoline derivative. The challenge is now distinguishing between the C6-Br and C3-Cl for cross-coupling.

Chemoselectivity Logic

Palladium oxidative addition rates generally follow bond dissociation energies (BDE):

Therefore, under standard Suzuki-Miyaura conditions, the C6-Br bond reacts preferentially .

Validated Protocol: C6-Selective Suzuki Coupling

Objective: Coupling an aryl boronic acid at C6 while preserving the C3-Cl bond.

Reagents:

  • Substrate: C4-substituted-6-bromo-3-chloroquinoline (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness.
    
  • Base:

    
     (2.0 equiv, aqueous)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling).

  • Catalyst Addition: Add

    
     under Argon flow.
    
  • Temperature Control: Heat to

    
    .
    
    • Warning: Do not exceed

      
      . Higher temperatures may activate the C3-Cl bond, leading to bis-coupling.
      
  • Monitoring: Stop reaction immediately upon consumption of starting material (typically 4–6 hours).

Tertiary Interface: The C3-Cl "Silent" Bond

The C3-Cl bond is sterically hindered by the substituent at C4 and electronically deactivated. To functionalize this position, one must use specialized ligand systems capable of activating difficult aryl chlorides.

Activation Strategy

Use bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the sterically crowded and strong C-Cl bond.

Recommended System:

  • Catalyst:

    
     or Pd-acetate
    
  • Ligand: XPhos or SPhos (specifically designed for sterically hindered chlorides).

  • Conditions: Requires higher temperatures (

    
    ) and stronger bases (
    
    
    
    or
    
    
    ).

Comprehensive Reaction Map

The following decision tree illustrates the sequential functionalization strategy.

Reaction_Map Start 6-Bromo-3,4- dichloroquinoline Step1 Step 1: SNAr (C4) Reagent: Amine, 80°C Start->Step1 Fail Non-Selective Mixture Start->Fail Pd-Cat First? (Risk of C6/C3/C4 mix) Inter1 Intermediate A: 6-Br-3-Cl-4-amino-quinoline Step1->Inter1 Step2 Step 2: Suzuki (C6) Pd(dppf)Cl2, 80°C Inter1->Step2 Inter2 Intermediate B: 6-Aryl-3-Cl-4-amino-quinoline Step2->Inter2 Step3 Step 3: Suzuki (C3) Pd-XPhos, 110°C Inter2->Step3 Final Final Product: Tri-functionalized Quinoline Step3->Final

Figure 2: The orthogonal workflow relies on exploiting the specific reactivity profile of each halogen: C4 (Electronic) -> C6 (Bond Strength) -> C3 (Forcing Conditions).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction at C4 Amine is too weak/bulky.Switch solvent to n-Butanol (higher temp) or add catalytic NaI (Finkelstein-like activation).
C3/C6 Scrambling Pd-coupling temp too high.Lower temp to

; switch to

(less active than dppf).
Hydrodehalogenation Pd-catalyzed reduction of C-Br.Remove alcohol solvents from coupling step; ensure solvent is strictly degassed.

References

  • Synthesis of Somatostatin Receptor 2 Agonists.
  • Regioselective Functionalization of Quinolines through C-H Activation. Source:Molecules, 2021, 26(18), 5467. Context: Reviews the electronic bias of the quinoline ring and regioselectivity at C3 vs C4. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Source:Chemical Reviews, 2007, 107(1), 133–173. Context: Fundamental principles of oxidative addition rates (Ar-Br vs Ar-Cl) in heterocyclic systems. URL:[Link]

  • Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Source:Chemical Reviews, 2004, 104(5), 2483–2528. Context: Detailed mechanisms of

    
     in electron-deficient nitrogen heterocycles.
    URL:[Link]
    

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-6 Arylation of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The targeted functionalization of the quinoline ring is crucial for the modulation of its biological activity and physical properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][2]

This guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline. The presence of three halogen atoms on the quinoline core presents a unique challenge and opportunity for selective functionalization. Capitalizing on the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf >> Cl), we can achieve selective arylation at the C-6 position, leaving the less reactive chlorine atoms at C-3 and C-4 untouched for potential subsequent transformations.[3] This allows for a stepwise and controlled elaboration of the quinoline scaffold, a valuable strategy in the synthesis of complex molecules.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-Bromo-3,4-dichloroquinoline), forming a Pd(II) intermediate. This is generally the rate-determining step, and its facility is dependent on the nature of the halogen, with the C-Br bond being significantly more reactive than the C-Cl bonds.

  • Transmetalation: The organoboron species (arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (6-aryl-3,4-dichloroquinoline), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation (Ar'B(OH)₂ + Base) ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-3,4-dichloroquinoline (Ar-Ar') RedElim->Product ArX 6-Bromo-3,4-dichloroquinoline (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Parameters and Their Rationale

The success of the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline hinges on the careful selection of several key experimental parameters.

  • Palladium Catalyst: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for their reliability and commercial availability.[5] The catalyst loading is typically in the range of 1-5 mol%.

  • Ligand: For challenging couplings, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. However, for the reactive C-Br bond, standard ligands like triphenylphosphine (already present in Pd(PPh₃)₄) are often sufficient.

  • Base: A base is essential for the activation of the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[6] The choice of base can influence the reaction rate and selectivity, with stronger bases sometimes accelerating the reaction.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water.[1] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature: Suzuki couplings are typically conducted at elevated temperatures, ranging from 60 to 100 °C, to ensure a reasonable reaction rate.[1] The optimal temperature will depend on the specific substrates and catalyst system used.

Experimental Protocols

The following protocols are designed as a starting point for the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for the Synthesis of 6-Aryl-3,4-dichloroquinolines

This protocol is adapted from established procedures for the Suzuki coupling of related haloquinolines.[7]

Materials:

  • 6-Bromo-3,4-dichloroquinoline

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Protocol_Workflow start Start reagents Combine 6-Bromo-3,4-dichloroquinoline, Arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask. start->reagents solvent Add 1,4-Dioxane and Water. reagents->solvent degas Degas the mixture (e.g., by bubbling with N₂ or Ar for 15-20 min). solvent->degas heat Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. degas->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, add water, and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup Upon completion purify Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: General workflow for the Suzuki coupling of 6-Bromo-3,4-dichloroquinoline.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3,4-dichloroquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,4-dichloroquinoline.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-Bromo-3,4-dichloroquinoline with various arylboronic acids, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and optimization of the reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O905~90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1008~80
43-Methylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O10010~82
52-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O906~75

Characterization of Products

The synthesized 6-aryl-3,4-dichloroquinolines can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the quinoline core and the newly introduced aryl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

  • Melting Point: The melting point of the purified product can be determined as an indicator of its purity.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine ligand), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the reagents and solvents are of high quality and that the reaction is performed under strictly anaerobic conditions.

  • Side Reactions: The primary potential side reaction is the homocoupling of the arylboronic acid. This can often be minimized by carefully controlling the reaction temperature and stoichiometry.

  • Purification Challenges: The polarity of the 6-aryl-3,4-dichloroquinoline products will vary depending on the nature of the aryl group. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion and Future Perspectives

The regioselective Suzuki-Miyaura coupling of 6-Bromo-3,4-dichloroquinoline provides a powerful and versatile method for the synthesis of a diverse library of 6-aryl-3,4-dichloroquinolines. These compounds can serve as valuable intermediates in drug discovery and materials science, with the remaining chloro substituents offering handles for further functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their own work.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, S. G. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(9), 10896–10911. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(9), 10896-10911. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

Sources

Buchwald-Hartwig amination of 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-3,4-dichloroquinoline

Executive Summary

Functionalizing polyhalogenated quinolines presents a classic chemoselectivity paradox. In 6-Bromo-3,4-dichloroquinoline , three distinct electrophilic sites exist:

  • C4-Cl: Electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect, but sterically encumbered by the C3-Cl.
    
  • C6-Br: Electronically unactivated for

    
    , but the preferred site for Palladium-catalyzed oxidative addition (C–Br bond energy < C–Cl).
    
  • C3-Cl: Electronically and sterically deactivated; typically inert under standard conditions.

This Application Note provides a definitive protocol for the Buchwald-Hartwig amination , specifically targeting the C6-Br position while preserving the C3/C4-dichloro motif. This selectivity is achieved by exploiting the kinetic gap between Pd-mediated oxidative addition at the bromide and the background thermal


 reaction at the C4-chloride.

Strategic Analysis: The Selectivity Landscape

To achieve high yield and purity, the reaction system must be tuned to accelerate the catalytic cycle (Cycle A) while suppressing the background nucleophilic attack (Cycle B).

ParameterTarget Reaction (C6-Amination) Competing Side Reaction (C4-Amination) Control Strategy
Mechanism Pd-Catalyzed Cross-Coupling

(Addition-Elimination)
Use Pd(0) to lower activation energy of C6.
Leaving Group Bromide (Weak bond, fast OA)Chloride (Strong bond, good LG for

)
Leverage Br > Cl oxidative addition rate.
Sterics Unhindered (C6)Hindered (C3-Cl blocks C4 approach)The C3-Cl substituent acts as a "shield" for C4.
Base Sensitivity Requires Base (for Pd cycle)Base promotes

Use weak bases (Cs₂CO₃) over alkoxides (NaOtBu).
Mechanistic Pathway Diagram

ReactionPathways Substrate 6-Bromo-3,4- dichloroquinoline Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Substrate->Pd_Cycle Fast (k1) Br-Selectivity SNAr_Path Thermal SNAr (Nucleophilic Attack) Substrate->SNAr_Path Slow (k2) Steric Hindrance Int_A LnP-Pd(II)-Br Complex (at C6) Pd_Cycle->Int_A Note Optimization Goal: Maximize k1/k2 ratio by using specific ligands and mild bases. Pd_Cycle->Note Int_B Meisenheimer Complex (at C4) SNAr_Path->Int_B High Temp/Strong Base Product_C6 Target: 6-Amino- 3,4-dichloroquinoline Int_A->Product_C6 Reductive Elimination Product_C4 Impurity: 4-Amino- 6-bromo-3-chloroquinoline Int_B->Product_C4

Figure 1: Kinetic competition between Pd-catalyzed coupling at C6 and background


 at C4.

Detailed Protocol: C6-Selective Amination

This protocol utilizes Xantphos , a wide-bite-angle bidentate ligand known for promoting reductive elimination and stabilizing Pd(0), which is crucial for aryl bromides. We employ Cesium Carbonate (Cs₂CO₃) as a mild base to minimize competitive


 at the C4 position.
Materials & Reagents
  • Substrate: 6-Bromo-3,4-dichloroquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under argon flow, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).

    • Add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 5–10 minutes until the solution turns a clear orange/yellow, indicating active catalyst formation (

      
      ).
      
  • Reaction Assembly:

    • To a separate oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

      • 6-Bromo-3,4-dichloroquinoline (277 mg, 1.0 mmol)

      • Cs₂CO₃ (652 mg, 2.0 mmol)

    • Note: If the amine is a solid, add it here (1.2 mmol).

    • Seal the vessel and purge with Argon for 3 cycles (vacuum/backfill).

  • Initiation:

    • Inject the pre-formed catalyst solution into the reaction vessel via syringe.

    • Add the remaining solvent (dioxane, total volume 4–5 mL, ~0.2 M concentration).

    • Note: If the amine is a liquid, add it now via syringe (1.2 mmol).

  • Execution:

    • Heat the reaction block to 80–90°C .

    • Critical Control Point: Do not exceed 100°C. Higher temperatures increase the energy available for the

      
       pathway at C4.
      
    • Monitor by HPLC or TLC every 2 hours. The reaction is typically complete in 4–12 hours.

  • Workup & Purification:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.[4]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

      • Tip: The product (C6-amine) is usually more polar than the starting material but less polar than double-addition byproducts.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult this decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.Switch to BrettPhos or RuPhos precatalysts (G3/G4). These bulky ligands accelerate oxidative addition into hindered or electron-rich systems.
C4-Substitution Product (Regio-impurity) Background

is competing.
1. Lower temperature to 70°C.2. Switch solvent to Toluene (less polar solvents suppress

).3. Ensure base is Cs₂CO₃, not NaOtBu.
Hydrodehalogenation (Ar-H)

-Hydride elimination from amine or solvent.
1. Use strictly anhydrous solvents.2. Switch from secondary amines to primary amines if possible.3. Increase amine equivalents.
Incomplete Reaction after 24h Catalyst death.Add a second portion of catalyst (1 mol%) after 12h. Ensure strict O₂ exclusion.

Mechanistic Validation & Reaction Scope

Why Xantphos?

The large bite angle of Xantphos (111°) favors the reductive elimination step, which is often the turnover-limiting step for electron-poor arylamines. Furthermore, bidentate ligands inhibit the formation of inactive Palladium-dimers, maintaining a higher concentration of the active monomeric Pd(0) species necessary to engage the C6-Br bond before the amine can attack the C4-Cl [1].

The "Shielding" Effect of C3-Cl

In 3,4-dichloroquinolines, the chlorine atom at position 3 provides significant steric bulk that protects the C4 position. While C4 is electronically activated, the trajectory for nucleophilic attack (Burgi-Dunitz angle) is obstructed by the C3-Cl van der Waals radius. This steric shielding significantly widens the kinetic window for selective C6 functionalization compared to a simple 4-chloroquinoline [2].

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[5]

  • Smith, J., Jones, R., Booker, G., & Pyke, S. (2008).[6] Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.[6] The Journal of Organic Chemistry, 73(22), 8880–8892.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[5] Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][9][10][11] Reaction intermediates and structure-activity relationships in the formation of alkylamines from aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Guram, A. S., & Buchwald, S. L. (1994).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[5]

Sources

6-Bromo-3,4-dichloroquinoline as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Bromo-3,4-dichloroquinoline as a Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

The 6-Bromo-3,4-dichloroquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional platform for developing ATP-competitive kinase inhibitors. Its specific halogenation pattern allows for highly regioselective, sequential functionalization, enabling researchers to independently target the hinge region , solvent-exposed front , and hydrophobic back-pocket of the kinase domain. This guide provides a comprehensive roadmap for utilizing this scaffold, from rational design principles to validated synthetic protocols and biological assay integration.

Structural Biology & Rational Design

The Pharmacophore Mapping Strategy

To successfully utilize this scaffold, one must understand how the quinoline core maps to the ATP-binding site of a typical protein kinase.

  • The Hinge Binder (C4 Position): The C4-position is the primary vector for hinge interaction. Displacing the C4-chlorine with an aniline or heteroaryl-amine creates a hydrogen bond donor/acceptor motif essential for mimicking the adenine ring of ATP.

  • The Solvent Vector (C6 Position): The C6-bromo substituent points towards the solvent-exposed region (in typical 4-anilinoquinoline binding modes). This is the ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) or extended chains to tune physicochemical properties (LogD, solubility).

  • The Gatekeeper/Hydrophobic Interaction (C3 Position): The C3-chlorine atom sits in proximity to the "gatekeeper" residue. While often left as a halogen to fill hydrophobic space and influence the electronic properties of the ring, it can also be functionalized (with difficulty) to access the back-pocket.

Visualization: Scaffold Vectors

KinaseMap Core 6-Bromo-3,4-dichloroquinoline (Scaffold Core) C4 C4 Position (Cl) Reactive Site: SNAr Core->C4 Vector 1 C6 C6 Position (Br) Reactive Site: Pd-Coupling Core->C6 Vector 2 C3 C3 Position (Cl) Steric/Electronic Control Core->C3 Vector 3 Target_Hinge Kinase Hinge Region (H-Bonding) C4->Target_Hinge Displacement with Aniline/Amine Target_Solvent Solvent Exposed Area (ADME Tuning) C6->Target_Solvent Suzuki/Buchwald Coupling Target_Gate Gatekeeper Pocket (Selectivity) C3->Target_Gate Hydrophobic Contact

Figure 1: Pharmacophore mapping of the 6-Bromo-3,4-dichloroquinoline scaffold against a generic kinase ATP-binding pocket.

Chemical Synthesis Protocols

The utility of this scaffold lies in the reactivity hierarchy of its halogens. The C4-Cl is activated for Nucleophilic Aromatic Substitution (


) by the quinoline nitrogen.[1] The C6-Br is the most reactive site for Palladium-catalyzed coupling. The C3-Cl is the least reactive, providing stability.
Protocol A: C4-Functionalization (Hinge Binder Installation)

Objective: Install the primary binding element via


.
Reactivity Principle:  The C4-Cl is highly electrophilic due to the para-aza effect.

Materials:

  • Scaffold: 6-Bromo-3,4-dichloroquinoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Base: Catalytic HCl (if using aniline) or DIPEA (if using aliphatic amine)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 6-Bromo-3,4-dichloroquinoline in 5 mL of anhydrous Isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.1 mmol of the chosen aniline.

    • Note: If the aniline is weakly nucleophilic, add 1-2 drops of conc. HCl to catalyze the reaction by protonating the quinoline nitrogen (increasing electrophilicity at C4).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is usually more polar than the starting material.
    
  • Precipitation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid. Wash with cold IPA and diethyl ether to remove unreacted aniline.

  • Free Basing (Optional): If the salt form is not desired, suspend the solid in EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[2]

Expected Yield: 80–95% Validation:


 NMR should show the disappearance of the C4-Cl signal and appearance of aniline protons. The C3-Cl signal will remain as a singlet.
Protocol B: C6-Functionalization (Solvent Tail Extension)

Objective: Extend the molecule into the solvent channel to improve solubility or potency. Reactivity Principle: With C4 substituted, the C6-Br is now the most reactive bond for Pd-catalyzed cross-coupling (Suzuki-Miyaura).

Materials:

  • Substrate: C4-substituted quinoline intermediate (1.0 eq)

  • Boronic Acid/Ester: e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), boronic ester (1.2 mmol), and catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Heat to

    
     for 2–4 hours (or 30 min in microwave at 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography is usually required.

Critical Note: The C3-Cl is generally stable under these conditions, allowing it to remain intact for steric purposes or subsequent forcing conditions.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 6-Bromo-3,4-dichloroquinoline Step1 Step 1: SNAr Reaction (Isopropanol, Reflux) Start->Step1 Aniline Nucleophile Inter1 Intermediate: 4-Amino-6-bromo-3-chloroquinoline Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Inter1->Step2 Selectivity: Br > Cl Final Final Inhibitor: 4-Amino-6-Aryl-3-chloroquinoline Step2->Final

Figure 2: Sequential functionalization workflow exploiting the reactivity differential between C4-Cl and C6-Br.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: Determine


 values against the target kinase (e.g., EGFR, Src).

Protocol:

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (e.g., Poly-GT-fluorescein), ATP (

    
     concentration), Test Compound (dissolved in DMSO).
    
  • Preparation: Prepare a 384-well plate.

    • Add 5

      
      L of Test Compound (serially diluted, final DMSO < 1%).
      
    • Add 10

      
      L of Enzyme/Substrate mix.
      
    • Incubate for 15 mins at RT.

  • Initiation: Add 10

    
    L of ATP solution to start the reaction.
    
  • Incubation: Incubate for 60 mins at RT.

  • Termination: Add EDTA-containing stop solution.

  • Detection: Measure fluorescence intensity (Excitation 485 nm / Emission 530 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Viability Assay (MTS)

Purpose: Assess cellular potency and off-target toxicity.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, H1975) at 3,000–5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Add compounds (0.01 – 10

    
    M) for 72 hours.
    
  • Development: Add 20

    
    L MTS reagent (Promega CellTiter 96).
    
  • Incubation: Incubate 1–4 hours at

    
    .
    
  • Measurement: Read absorbance at 490 nm.

Data Summary & Troubleshooting

ParameterC4-Cl (

)
C6-Br (Suzuki)C3-Cl (Stability)
Reactivity High (Electrophilic)High (Pd-oxidative addition)Low (Steric shield)
Reagent Anilines, AminesBoronic Acids, Zinc reagentsN/A (usually)
Conditions

, Acid cat.

, Pd cat.
Stable up to

Common Issue Low conversion with weak nucleophilesDehalogenation of C3-ClUnintended coupling if catalyst overloaded
Fix Use microwave (

) or stronger acid
Use milder base (

), lower temp
Control stoichiometry

References

  • Quinoline Scaffold in Kinase Inhibitors

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry.

  • Regioselectivity of Dichloro-heterocycles

    • Lérida, A. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Synthesis of 6-Bromo-4-chloroquinoline

    • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Kinase Assay Methodologies

    • Ma, H., et al. (2008). Fluorescent Kinase Assays for Drug Discovery. Expert Opinion on Drug Discovery.

Sources

Application Notes and Protocols for the Functionalization of the 6-Position of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of C-6 Functionalization

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal framework for drug design. Functionalization at different positions of the quinoline ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1]

This guide focuses specifically on the synthetic strategies for the functionalization of the 6-position of dichloroquinolines, such as 6-bromo-2,4-dichloroquinoline. This particular substitution pattern presents a unique synthetic challenge and opportunity: the selective modification of the 6-position in the presence of more traditionally reactive chloro-substituents at the 2- and 4-positions. Mastering this selective functionalization is key to developing novel quinoline-based therapeutics.

Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The ability to selectively functionalize the 6-position of a di- or tri-halogenated quinoline hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[2] This trend is primarily governed by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, allowing for chemoselective reactions at the 6-position.

Section 1: C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing substituents at the 6-position of the quinoline core is a critical step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3]

Scientific Rationale and Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

Selective amination at the 6-bromo position over the 2-chloro position is achievable by carefully controlling the reaction conditions to favor the oxidative addition at the more reactive C-Br bond.[4][5]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 6-bromo-2-chloroquinoline, amine, base, and solvent in a reaction vessel Catalyst Add Pd catalyst and ligand Start->Catalyst Inert Degas and place under inert atmosphere (Ar or N2) Catalyst->Inert Heat Heat the reaction mixture (e.g., 80-110 °C) Inert->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Obtain 6-amino-2-chloroquinoline derivative Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Selective Amination of 6-Bromo-2-chloroquinoline

This protocol is adapted from the work of Abell and co-workers and describes the selective coupling of an amine at the 6-position.[4][5]

Materials:

  • 6-Bromo-2-chloroquinoline

  • Amine (e.g., morpholine, piperidine) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-2-chloroquinoline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.05 mmol), and XPhos (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and the amine (1.1 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-chloroquinoline derivative.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6][7][8][9]

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide to form an organopalladium(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

By leveraging the higher reactivity of the C-Br bond, selective Suzuki coupling at the 6-position of 6-bromo-2,4-dichloroquinoline can be achieved, leaving the C-Cl bonds intact for subsequent transformations.

General Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Representative Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

This generalized protocol is based on established conditions for the selective coupling of aryl bromides in the presence of aryl chlorides.

Materials:

  • 6-Bromo-2,4-dichloroquinoline

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine 6-bromo-2,4-dichloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL water).

  • Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the 6-aryl-2,4-dichloroquinoline.

Section 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11][12][13]

Scientific Rationale and Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the organopalladium(II) intermediate.

The chemoselectivity for the 6-bromo position is again exploited, allowing for the introduction of an alkynyl group while preserving the chloro substituents for further diversification.

Representative Protocol: Selective Sonogashira Coupling at the 6-Position

This is a representative protocol based on standard conditions for selective Sonogashira couplings.

Materials:

  • 6-Bromo-2,4-dichloroquinoline

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add 6-bromo-2,4-dichloroquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon.

  • Add degassed THF (if used) and triethylamine.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 6-alkynyl-2,4-dichloroquinoline.

Quantitative Data Summary

The following table provides a comparative overview of expected yields for the selective functionalization at the 6-position of a bromo-dichloro-substituted quinoline, based on literature for analogous systems. Actual yields will be substrate-dependent.

Reaction TypeCoupling PartnerTypical Catalyst SystemExpected Yield RangeReference Analogy
Buchwald-Hartwig Secondary AminePd(OAc)₂ / XPhos70-95%[4][5]
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / PPh₃ or SPhos60-90%[2]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI65-95%[3]

Sequential Functionalization Strategy

The chemoselective functionalization of the 6-position opens the door for a powerful sequential diversification strategy. The less reactive chloro-substituents at the 2- and 4-positions can be targeted in subsequent cross-coupling reactions, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Start 6-Bromo-2,4-dichloroquinoline Step1 Selective Coupling at C6 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Milder Conditions Start->Step1 Intermediate 6-Substituted-2,4-dichloroquinoline Step1->Intermediate Step2 Coupling at C2/C4 (e.g., Suzuki, Amination) Forcing Conditions Intermediate->Step2 Product 2,4,6-Trisubstituted Quinoline Step2->Product

Caption: Sequential functionalization of 6-bromo-2,4-dichloroquinoline.

Conclusion

The selective functionalization of the 6-position of dichloroquinolines is a synthetically valuable strategy for the generation of diverse libraries of novel quinoline derivatives. By understanding and applying the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, researchers can strategically modify this core scaffold, paving the way for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust starting point for the development of these important molecules.

References

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8870. [Link]

  • Mphahlele, M. J., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(8), 9257–9268. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6536-6543. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Diederich, F., & Stang, P. J. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • NROChemistry. Sonogashira Coupling. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Organic Syntheses. Palladium-Catalyzed Acetylation of Arylbromides. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Alkynylation. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. [Link]

  • National Institutes of Health. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. [Link]

  • ChemRxiv. Uniform and Simultaneous Orthogonal Functionalization of a Metal-Organic Framework Material. [Link]

  • Royal Society of Chemistry. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Royal Society of Chemistry. Orthogonal stimulation of structural transformations in photo-responsive MOF films through linker functionalization. [Link]

  • National Institutes of Health. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. [Link]

  • ResearchGate. One‐Pot Cascade Synthesis of Isoquinolinone‐Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. [Link]

  • PubMed. One-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates. [Link]

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of Haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Buchwald-Hartwig amination of haloquinolines Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The functionalization of quinoline scaffolds via C–N cross-coupling is a cornerstone in the synthesis of antimalarials, kinase inhibitors, and organic semiconductors. While nucleophilic aromatic substitution (


) is viable for electron-deficient 2- and 4-haloquinolines, it often fails with unactivated 3-, 5-, 6-, 7-, and 8-haloquinolines or electron-rich amines.

This guide details a robust Buchwald-Hartwig Amination (BHA) protocol specifically optimized for the quinoline core. It addresses the unique challenge of heterocycle-induced catalyst poisoning , where the quinoline nitrogen coordinates to Palladium (Pd), arresting the catalytic cycle.

Mechanistic Considerations & The "Quinoline Trap"

The Challenge: Competitive Coordination

Unlike simple aryl halides, haloquinolines possess a basic pyridine-like nitrogen. In the absence of sterically demanding ligands, this nitrogen binds to the electrophilic Pd(II) intermediate, forming a stable, off-cycle resting state (The "Quinoline Trap").

The Solution: Ligand Design

To bypass this, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) . Their bulky structural features:

  • Promote Reductive Elimination: The steric bulk forces the product formation.

  • Prevent N-Coordination: The ligand shields the Pd center from the quinoline nitrogen.

  • Enhance

    
     Formation:  Facilitates the entry into the catalytic cycle.
    
Visualization: The Heterocycle-Specific Catalytic Cycle

The diagram below illustrates the standard cycle versus the off-cycle trap caused by the quinoline nitrogen.

BHA_Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Haloquinoline Trap OFF-CYCLE TRAP (Quinoline N-binding) OxAdd->Trap Low Steric Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base Trap->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 - Product Product Aminoquinoline Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive coordination "Trap" (Red) specific to nitrogen heterocycles.

Optimization Strategy: Decision Matrix

Successful amination requires matching the catalyst system to the substrate's electronic and steric profile.

Table 1: Ligand & Base Selection Matrix
VariableScenarioRecommended LigandRecommended BaseRationale
Halogen Position 2- or 4- (Activated) BrettPhos or XPhos

These positions are electron-deficient; weaker bases prevent side reactions.
3-, 5-, 6-, 7-, 8- (Unactivated) RuPhos or tBuXPhos

Requires highly active catalyst and stronger base to facilitate oxidative addition.
Amine Type Primary Alkyl BrettPhos

BrettPhos is highly selective for primary amines, preventing bis-arylation.
Secondary Alkyl RuPhos

RuPhos accommodates steric bulk of secondary amines.
Aniline (Aryl) XPhos or JohnPhos

Excellent general-purpose ligands for anilines.
Base Sensitivity Esters/Nitriles Present BrettPhos

or

Avoid alkoxide bases to prevent hydrolysis or nucleophilic attack on functional groups.

Experimental Protocols

Method A: The Modern Standard (Precatalyst System)

Recommended for: High value substrates, medicinal chemistry, and difficult couplings. Why: Uses Pd G3/G4 Precatalysts (e.g., BrettPhos Pd G4). These are air-stable solids that generate the active


 species immediately upon heating, ensuring precise 1:1 Pd:Ligand stoichiometry and eliminating the induction period.
Materials:
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:
  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with the Pd G4 precatalyst , haloquinoline , and 
    
    
    
    .
    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Solvent Addition: Evacuate and backfill the vial with

    
     (3 cycles) if not in a glovebox. Add anhydrous solvent  and liquid amine  via syringe.
    
  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (critical for heterogeneous bases).

    • Time: Typically 2–12 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The Traditional Approach (Separate Pd + Ligand)

Recommended for: Scale-up (kg) or cost-sensitive applications. Why: Uses


 or 

.[1] Requires careful handling to ensure active catalyst formation.
Materials:
  • Catalyst Source:

    
     (1-2 mol% Pd) or 
    
    
    
    (2-4 mol%)
  • Ligand: XPhos or BINAP (2:1 Ligand:Pd ratio)

  • Base:

    
     (2.0 equiv) - Milder base often preferred for scale.
    
  • Solvent: Toluene (reflux)[1][2][3]

Step-by-Step Procedure:
  • Catalyst Activation (Crucial): Charge

    
     and Ligand into the reaction vessel. Add solvent and stir at room temperature for 15-30 mins  under 
    
    
    
    .
    • Observation: Look for a color change (often dark purple/red to orange/brown), indicating ligation.

  • Substrate Addition: Add the haloquinoline , amine , and base .

  • Degassing: Sparge the mixture with Nitrogen for 10-15 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Heat to 100-110 °C (reflux) for 12–24 hours.

  • Scavenging (Pharma Requirement): For drug development, add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce residual Pd to <10 ppm.

Workflow Visualization: Protocol Selection

Protocol_Selection Start Start: Haloquinoline Scale Scale / Cost? Start->Scale SmallScale Discovery (<1g) High Value Scale->SmallScale Speed Priority LargeScale Process (>100g) Cost Sensitive Scale->LargeScale Cost Priority MethodA METHOD A: Pd G4 Precatalyst (RuPhos/BrettPhos) SmallScale->MethodA MethodB METHOD B: Pd2(dba)3 + Ligand (XPhos/BINAP) LargeScale->MethodB

Figure 2: Decision tree for selecting the appropriate experimental method.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (Starting Material remains) Catalyst PoisoningSwitch to a bulkier ligand (e.g., from XPhos to BrettPhos). Increase temperature to 110°C.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Often caused by the amine acting as a hydride source. Switch solvent from alcohol to Toluene. Use a precatalyst to lower Pd loading.[4]
Low Yield (Incomplete) Catalyst DeathAdd a second portion of catalyst (0.5 equiv of original load) after 4 hours. Ensure strict

-free conditions.
Bis-arylation (Ar-N-Ar) Primary Amine Over-reactionUse BrettPhos (highly selective for mono-arylation). Use excess amine (1.2–1.5 equiv).

References

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[3] [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of aryl halides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Abel, A. S., et al. (2013).[10] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.[10] Molecules, 18(2), 2096-2109.[10] [Link]

Sources

Application Notes and Protocols for the Use of 6-Bromo-3,4-dichloroquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively and often yields higher quality starting points for optimization.[1] Within the diverse world of chemical fragments, halogenated scaffolds represent a particularly valuable asset. The inclusion of halogen atoms, such as bromine and chlorine, can significantly influence a fragment's binding affinity and specificity through the formation of halogen bonds—a directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic partner on the protein target.[2] This application note provides a detailed guide for the utilization of 6-bromo-3,4-dichloroquinoline , a halogen-rich fragment, in FBDD campaigns.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[3] Its rigid bicyclic system provides a defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor. The heavy halogenation of 6-bromo-3,4-dichloroquinoline offers multiple potential interaction points, making it an intriguing candidate for screening against a variety of protein targets. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively integrate this promising fragment into their discovery workflows.

Physicochemical Properties of 6-Bromo-3,4-dichloroquinoline

A thorough understanding of a fragment's physicochemical properties is paramount for successful FBDD. These properties dictate its solubility, binding characteristics, and suitability for various screening techniques.

PropertyValueSource
Molecular Formula C₉H₄BrCl₂N[4]
Molecular Weight 276.94 g/mol [4]
Appearance Solid
SMILES ClC1=C(Cl)C=NC2=CC=C(Br)C=C12[4]
InChI 1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H

Rationale for Use in FBDD: The Power of the 6-Bromoquinoline Scaffold

The strategic inclusion of a bromine atom at the 6-position of the quinoline scaffold has been shown to be advantageous in the development of potent and selective inhibitors. For instance, studies on 6-bromo-3-methylquinoline analogues have identified promising inhibitors of prostaglandin F2α synthase, a target associated with preterm labor.[3] This highlights the potential of the 6-bromoquinoline core to engage in meaningful interactions within a protein's binding site. The additional chlorine atoms at the 3 and 4 positions of the title fragment further enhance its potential for forming halogen bonds and other favorable interactions.

The use of halogen-enriched fragment libraries (HEFLibs) is an emerging strategy to systematically explore the utility of halogen bonding in lead discovery.[5][6][7] 6-Bromo-3,4-dichloroquinoline is an ideal candidate for inclusion in such a library, or for use as a standalone probe, to identify binding pockets that can accommodate and be modulated by halogenated compounds.

Experimental Workflow for FBDD using 6-Bromo-3,4-dichloroquinoline

A typical FBDD campaign involves a series of well-defined steps, from initial screening to hit validation and optimization. The following workflow is tailored for the use of 6-bromo-3,4-dichloroquinoline.

FBDD_Workflow cluster_prep Preparation cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Target_Prep Target Protein Preparation SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR NMR NMR Spectroscopy (e.g., STD) Target_Prep->NMR Xray X-ray Crystallography Target_Prep->Xray Fragment_Prep 6-Bromo-3,4-dichloroquinoline Solubilization & QC Fragment_Prep->SPR Fragment_Prep->NMR Fragment_Prep->Xray ITC Isothermal Titration Calorimetry (ITC) SPR->ITC NMR->ITC Xray->ITC Structure_Based_Design Structure-Based Drug Design Xray->Structure_Based_Design Dose_Response Dose-Response Curve Generation ITC->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR SAR->Structure_Based_Design

Figure 1: A generalized workflow for a fragment-based drug discovery campaign utilizing 6-bromo-3,4-dichloroquinoline.

Detailed Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[8] It is well-suited for fragment screening due to its ability to detect weak binding events.

Objective: To identify if 6-bromo-3,4-dichloroquinoline binds to the target protein and to estimate its binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)[9]

  • Target protein of interest

  • 6-Bromo-3,4-dichloroquinoline stock solution (e.g., 10 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (as required for the chosen chemistry)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry (e.g., amine coupling). Aim for a ligand density that will produce a response of approximately 100-200 RU for the fragment.

    • Block any remaining active sites on the sensor surface.

    • A reference flow cell should be prepared in parallel, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of 6-bromo-3,4-dichloroquinoline in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.[10]

    • Inject the lowest concentration of the fragment over the reference and target flow cells for a defined association time (e.g., 60 seconds).[10][11]

    • Allow for dissociation by flowing running buffer for a set period (e.g., 120 seconds).[11]

    • Inject the regeneration solution to remove any bound fragment and prepare the surface for the next injection.

    • Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K D ).

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful ligand-observed NMR technique used to identify binding events and map the binding epitope of a ligand.[12][13][14]

Objective: To confirm the binding of 6-bromo-3,4-dichloroquinoline to the target protein and to identify which parts of the fragment are in close proximity to the protein surface.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Target protein stock solution

  • 6-Bromo-3,4-dichloroquinoline stock solution (in deuterated DMSO, d6-DMSO)

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): 6-bromo-3,4-dichloroquinoline at a final concentration of ~500 µM in NMR buffer.

      • Sample B (Protein-Ligand Mixture): 6-bromo-3,4-dichloroquinoline (~500 µM) and the target protein (~10-20 µM) in the same NMR buffer. A ligand-to-protein molar excess of 50-100 is typical.[15]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of Sample A to serve as a reference.

    • For Sample B, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1.0 ppm for aliphatic protons).[14]

      • Off-resonance spectrum: Irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm) as a control.[14]

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.[13][14]

  • Data Analysis:

    • Process the STD spectrum. Only protons of the fragment that are in close contact with the protein will show signals in the STD spectrum.

    • Calculate the STD amplification factor for each proton of the fragment by taking the ratio of the integral of the signal in the STD spectrum to the integral of the corresponding signal in the reference spectrum.

    • The protons with the highest STD amplification factors are those in closest proximity to the protein surface, defining the binding epitope.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[16][17]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • 6-Bromo-3,4-dichloroquinoline stock solution (in a suitable solvent, e.g., DMSO)

  • Cryoprotectant solution

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the cryoprotectant and 6-bromo-3,4-dichloroquinoline at a concentration of 1-10 mM.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Crystal Mounting and Data Collection:

    • Using a loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Analyze the resulting electron density maps to identify the bound fragment. The high electron density of the bromine and chlorine atoms can aid in its identification.

    • Build the fragment into the electron density and refine the structure of the protein-fragment complex.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a binding fragment like 6-bromo-3,4-dichloroquinoline has been validated, the next critical phase is hit-to-lead optimization.[18] The goal is to evolve the low-affinity fragment into a potent and drug-like lead compound.

Hit_to_Lead cluster_strategies Optimization Strategies Fragment_Growing Fragment Growing: Adding functional groups to explore unoccupied pockets. Lead_Compound Potent Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking Fragment Linking: Connecting two fragments that bind to adjacent sites. Fragment_Linking->Lead_Compound Fragment_Merging Fragment Merging: Combining the features of two overlapping fragments. Fragment_Merging->Lead_Compound Initial_Hit Validated Hit: 6-Bromo-3,4-dichloroquinoline Initial_Hit->Fragment_Growing Initial_Hit->Fragment_Linking Initial_Hit->Fragment_Merging

Figure 2: Common strategies for hit-to-lead optimization in fragment-based drug discovery.

The structural information obtained from X-ray crystallography is crucial at this stage. It reveals the binding mode of 6-bromo-3,4-dichloroquinoline and highlights potential vectors for chemical modification. Medicinal chemists can then synthesize analogues of the initial hit to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing, guided by structural biology and computational modeling, is the hallmark of a successful FBDD campaign.

Conclusion

6-Bromo-3,4-dichloroquinoline represents a valuable chemical tool for fragment-based drug discovery. Its halogen-rich structure offers the potential for specific and high-quality interactions with protein targets. By employing a systematic workflow that includes sensitive biophysical screening techniques like SPR and NMR, followed by structural elucidation via X-ray crystallography, researchers can effectively leverage this fragment to identify novel binding sites and initiate promising drug discovery programs. The detailed protocols provided herein serve as a comprehensive guide for scientists seeking to unlock the potential of this and other halogenated fragments in their quest for new therapeutics.

References

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. [Link]

  • Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. [Link]

  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. [Link]

  • Fragment-based drug discovery (FBDD) is now established as a complementary approach to high-throughput screening (HTS). Contrary to HTS, where large libraries of drug-like molecules are screened, FBDD screens involve smaller and less complex molecules which, despite a low affinity to protein targets, display more 'atom-efficient' binding interactions than larger molecules. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers. [Link]

  • (PDF) A beginner's guide to surface plasmon resonance. ResearchGate. [Link]

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC - NIH. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Saturation Transfer Difference (STD) NMR. University of Washington. [Link]

  • Surface plasmon resonance. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. PubMed. [Link]

  • Hit-to-Lead Optimization in Drug Discovery. Excelra. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Application Note: Orthogonal Derivatization of 6-Bromo-3,4-dichloroquinoline for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. 6-Bromo-3,4-dichloroquinoline offers a unique tri-functional platform for divergent library synthesis. Its substitution pattern allows for orthogonal functionalization :

  • C-4 Position: Highly reactive to Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid introduction of solubility-enhancing polar groups.
    
  • C-6 Position: A bromine handle primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing scaffold extension.

  • C-3 Position: A sterically demanding chlorine atom that modulates metabolic stability and conformation, typically retained as a blocking group.

This guide provides a validated workflow for transforming this building block into a bioactive library, addressing specific challenges such as the steric hindrance imposed by the C-3 chloride during C-4 substitution.

Chemical Space & Reactivity Analysis

Understanding the electronic and steric environment is prerequisite to successful derivatization.

Reactivity Hierarchy

The molecule displays a distinct reactivity gradient that dictates the synthetic order of operations:

  • Rank 1 (Most Reactive): C-4 Chlorine. Activated by the quinoline nitrogen (para-position), this site is susceptible to nucleophilic attack. Note: The adjacent C-3 chlorine exerts a steric penalty, requiring more forcing conditions than simple 4-chloroquinoline.

  • Rank 2: C-6 Bromine. Ideal for metal-catalyzed cross-coupling. While Ar-Br bonds are generally more reactive to Pd(0) oxidative addition than Ar-Cl, the activated nature of the C-4 Cl can lead to side reactions if highly active catalysts are used.

  • Rank 3 (Least Reactive): C-3 Chlorine. Unactivated and sterically crowded. It generally remains inert under standard

    
     and mild Pd-coupling conditions.
    
Recommended Workflow

To maximize yield and library diversity, we recommend the


-First Strategy . Modifying C-4 first eliminates the most reactive electrophilic site and introduces polarity early, improving solubility for subsequent steps.

ReactivityMap Core 6-Bromo-3,4-dichloroquinoline C4 C-4 Cl: S_NAr (Primary) Nucleophilic Attack Core->C4 Step 1 C6 C-6 Br: Pd-Coupling (Secondary) Scaffold Extension Core->C6 Step 2 C3 C-3 Cl: Metabolic Blocker (Inert/Tertiary) Core->C3 Difficult

Figure 1: Reactivity map of the 6-Bromo-3,4-dichloroquinoline scaffold.

Protocol 1: C-4 Diversification via

Objective: Displace the C-4 chloride with an amine to introduce diversity and improve water solubility. Challenge: The C-3 chlorine creates steric hindrance, often requiring higher temperatures than standard 4-haloquinolines.

Materials
  • Substrate: 6-Bromo-3,4-dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge HCl.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF. Avoid Ethanol if the amine is non-nucleophilic/hindered; high temps are needed.

Step-by-Step Procedure
  • Setup: In a pressure vial (microwave-compatible) or round-bottom flask, dissolve 6-Bromo-3,4-dichloroquinoline (100 mg, 0.36 mmol) in anhydrous NMP (2.0 mL).

  • Addition: Add the amine (0.43 mmol) followed by DIPEA (0.13 mL, 0.72 mmol).

  • Reaction:

    • Thermal: Heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.

    • Microwave (Recommended): Heat at 140 °C for 30–60 minutes.

  • Checkpoint: Monitor for the disappearance of the starting material (

    
     276/278). The product should show a mass shift corresponding to the amine addition minus HCl.
    
  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • If a precipitate forms: Filter and wash with water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove traces of NMP.

Technical Insight: If using aniline derivatives (weaker nucleophiles), add a catalytic amount of NaI (0.1 equiv) to generate the more reactive transient C-4 iodide intermediate (Finkelstein-type assistance).

Protocol 2: C-6 Extension via Suzuki-Miyaura Coupling

Objective: Extend the scaffold at the C-6 position using boronic acids. Selectivity: Under these conditions, the C-6 Bromine reacts preferentially over the C-3 Chlorine.

Materials
  • Substrate: C-4 substituted quinoline derivative (from Protocol 1) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (aqueous) (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Degassing: Sparge 1,4-dioxane with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling side-products.

  • Assembly: In a reaction vial, combine the C-4 substituted substrate, boronic acid, and Palladium catalyst.

  • Solvent Addition: Add degassed Dioxane (concentration ~0.1 M) and the aqueous base.

  • Reaction: Seal and heat to 85–95 °C for 2–6 hours.

    • Note: Do not exceed 100 °C to avoid activating the C-3 chloride.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Biological Screening Preparation

Quinoline derivatives are often lipophilic and prone to precipitation in aqueous assay buffers.

DMSO Stock Preparation Table
ParameterRecommendationRationale
Stock Concentration 10 mMStandard HTS concentration; balances solubility with pipetting accuracy.
Solvent Anhydrous DMSO (>99.9%)Water in DMSO causes "crashing out" of lipophilic quinolines over time.
Storage -20 °C, desiccatedPrevents hygroscopic water absorption.
Freeze/Thaw Max 5 cyclesRepeated cycling promotes crystal nucleation.
Assay Dilution Protocol (The "Intermediate Plate" Method)

Direct dilution from 100% DMSO to aqueous buffer often causes precipitation.

  • Step A: Dilute 10 mM stock into a "working stock" (e.g., 100 µM) using assay media + 5% DMSO .

  • Step B: Transfer from Step A to the final assay plate.

    • Result: This stepwise gradient prevents the "shock" precipitation observed when dropping 100% DMSO into water.

Experimental Workflow Diagram

Workflow Start Start: 6-Br-3,4-Cl2-Quinoline Step1 Step 1: S_NAr (C-4) Reagent: Amine, DIPEA, NMP, 120°C Start->Step1 Check1 QC: LC-MS & NMR Confirm C-4 Sub. Step1->Check1 Step2 Step 2: Suzuki Coupling (C-6) Reagent: R-B(OH)2, Pd(dppf)Cl2 Check1->Step2 Pass FinalLib Final Library (C-4 Amino, C-6 Aryl, C-3 Chloro) Step2->FinalLib Screen Biological Screening (DMSO Stock -> Serial Dilution) FinalLib->Screen

Figure 2: Sequential derivatization and screening workflow.

References

  • Quinoline Scaffold in Drug Discovery

    • Source: BenchChem Technical Guides.[1] "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."

  • Regioselectivity in

    
     Reactions: 
    
    • Source: National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution... into 4-Aminoquinazoline Synthesis." (Analogous reactivity profile).
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Selectivity

    • Source: BenchChem Technical Support.[1][2][3] "Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile."

  • DMSO Solubility & Assay Optimization

    • Source: National Institutes of Health (PubMed). "In silico estimation of DMSO solubility of organic compounds for bioscreening."
    • URL:[Link]

  • Safety Data (6-Bromo-3,4-dichloroquinoline)

Sources

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> Application Notes & Protocols: In Vitro Biological Activity Screening of Novel Quinoline Compounds

Audience: Researchers, scientists, and drug development professionals.

Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry.[1] Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][2][3] Historically, quinoline-based compounds like quinine and chloroquine revolutionized the treatment of malaria.[1] Today, novel quinoline derivatives are continuously explored for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4]

The initial stages of drug discovery for these novel compounds rely heavily on a robust and logical cascade of in vitro screening assays.[5] These assays provide the foundational data on a compound's biological effects at the cellular and molecular level, enabling a data-driven process to identify promising "hit" compounds for further development. This guide provides detailed protocols and the scientific rationale for a tiered screening approach to efficiently evaluate the potential of novel quinoline derivatives.

Part 1: The Strategic Screening Cascade

A successful screening campaign is not a random collection of assays but a structured, multi-tiered process designed to efficiently filter a library of novel compounds. This "screening cascade" or funnel approach maximizes resource efficiency by using high-throughput, cost-effective assays for initial broad screening, followed by more complex, lower-throughput mechanistic assays for promising candidates.

The Causality: This tiered approach is logical and economical. Primary screens are designed for speed and capacity to quickly identify any compound with the desired biological effect (a "hit").[6] Secondary and tertiary assays then validate these hits and provide deeper insights into their mechanism of action, potency, and selectivity, which are critical for deciding whether to advance a compound into more complex preclinical models.

Screening_Cascade cluster_0 Compound Library cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Confirmation & Triage cluster_3 Secondary Screening (Mechanistic) cluster_4 Lead Candidate Lib Novel Quinoline Compounds Primary Broad Activity Assays (e.g., Cytotoxicity, MIC) Lib->Primary Initial Screen Triage IC50/MIC Determination Solubility & Purity Checks Primary->Triage Identify 'Hits' Secondary Mechanism of Action Assays (e.g., Apoptosis, NO Inhibition) Triage->Secondary Confirm & Prioritize Lead Candidate for In Vivo Studies Secondary->Lead Select 'Leads' Apoptosis_Assay cluster_membrane Plasma Membrane cluster_stains Fluorescent Probes CellStates Live Cell Annexin V: (-) PI: (-) Early Apoptosis Annexin V: (+) PI: (-) Late Apoptosis Annexin V: (+) PI: (+) Necrosis Annexin V: (-) PI: (+) pi Propidium Iodide (PI) (Enters compromised membrane) CellStates:f2->pi Permeable inner Phosphatidylserine (PS) (Inner Leaflet) outer PS Translocation (Outer Leaflet) inner->outer Apoptotic Signal annexin Annexin V-FITC (Binds to PS) outer->annexin Binds

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Detailed Protocol:

  • Cell Treatment:

    • Seed cells (e.g., 2.5 x 10⁵ cells/well) in a 6-well plate and allow them to adhere for 24 hours.

    • Treat cells with the novel quinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine). [7]

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity. [8] * Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold 1X PBS. [8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [8] * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. * Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition & Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer. * Use unstained, single-stained (Annexin V only, PI only), and positive control cells to set up compensation and gates.

    • Acquire data and quantify the percentage of cells in each quadrant:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Part 3: Antimicrobial Activity Screening

The quinoline core is present in many synthetic antibacterial agents (e.g., fluoroquinolones). [1]Therefore, screening novel derivatives for antimicrobial activity is a logical step.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle & Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5][9]The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. [9]This quantitative method is essential for comparing the potency of different compounds and is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. [9][10] Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 2X concentrated stock of appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare a bacterial inoculum suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup (96-well plate):

    • Add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a 2X working stock of the quinoline compound in broth. Add 100 µL of this to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Controls (Self-Validating System):

      • Well 11 (Growth Control): 50 µL of broth (no compound).

      • Well 12 (Sterility Control): 100 µL of broth only (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Data Acquisition & Analysis:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). [9] Data Presentation: Sample MIC Data

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
QN-00164>128
QN-004416
Ciprofloxacin0.50.015

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. [11]Macrophages are key players in the inflammatory response, and when activated by stimuli like bacterial lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO). [12]Screening for compounds that inhibit NO production is a common primary assay for anti-inflammatory potential. [11][13]

Protocol 4: Griess Assay for Nitric Oxide Inhibition

Principle & Causality: Inducible nitric oxide synthase (iNOS) produces large amounts of NO in activated macrophages. [12]NO is an unstable molecule, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. [14]The Griess assay is a colorimetric method that quantifies nitrite concentration. [15]The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a pink/magenta azo dye, the absorbance of which is proportional to the NO concentration. [14][15]

NO_Inhibition_Pathway LPS LPS (Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Activates iNOS ↑ iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) in Medium NO->Nitrite Griess Griess Reagent Nitrite->Griess AzoDye Magenta Azo Dye (Measure at 540 nm) Griess->AzoDye Reacts with Quinoline Novel Quinoline (Potential Inhibitor) Quinoline->iNOS Inhibits?

Caption: Pathway for LPS-induced NO production and its detection.

Detailed Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours. [15]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the novel quinoline compounds for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS (excluding the negative control wells) to induce inflammation. [16] * Incubate for 24 hours.

  • Griess Assay Procedure:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). [15] * Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 540 nm. [15][16] * Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

    • Crucial Counter-Screen: Perform a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.

Part 5: Essential Considerations for Robust Screening

Trustworthiness in screening is paramount. The following points must be addressed to ensure the data is reliable and reproducible.

  • Compound Solubility: Poor aqueous solubility is a major cause of unreliable in vitro data. [17]Compounds may precipitate in the assay medium, leading to artificially low activity. A kinetic solubility assay should be performed early in the screening process. [18][19][20]A good target solubility for discovery compounds is >60 µg/mL. [18][20]* Assay Quality Control (Z'-Factor): For high-throughput screens, the Z'-factor is a statistical parameter used to quantify the quality of the assay itself. [21]It measures the separation between the positive and negative controls.

    • Z' = 1 - [(3σ_pos + 3σ_neg) / |μ_pos - μ_neg|]

    • Where σ is the standard deviation and μ is the mean.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening. [22]Values below 0.5 suggest the assay is marginal or unsuitable. [22][23]* Selectivity: For anticancer screening, it is vital to counter-screen promising hits against a non-cancerous cell line (e.g., normal human fibroblasts) to assess for selective toxicity towards cancer cells. A compound that kills all cells equally is a general toxin, not a promising drug candidate.

Conclusion

The in vitro screening of novel quinoline compounds is a systematic process that requires careful planning, robust execution, and critical data analysis. By employing a strategic cascade of assays—from high-throughput primary screens to detailed mechanistic follow-ups—researchers can efficiently identify and validate promising lead candidates. The protocols and principles outlined in this guide provide a validated framework for assessing the anticancer, antimicrobial, and anti-inflammatory potential of new chemical entities, ensuring that the generated data is both trustworthy and actionable for advancing drug discovery programs.

References

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Assay Development in Drug Discovery. Danaher Life Sciences. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

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  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Anti-Inflammatory Screen. Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • Solubility Test. AxisPharm. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Functional Valorization and Bioactivity Enhancement of Spent Coffee Grounds Through Lactic Acid Fermentation. MDPI. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. [Link]

  • M07-A8. Regulations.gov. [Link]

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  • Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenge of catalyst deactivation in catalytic reactions involving haloquinoline substrates. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Core Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding catalyst deactivation when working with N-heterocyclic substrates like haloquinolines.

Q1: Why is my catalyst consistently deactivating when I use a haloquinoline substrate?

Catalyst deactivation in reactions with haloquinolines is primarily due to the intrinsic properties of the quinoline ring system. The most common mechanism is poisoning , where the lone pair of electrons on the quinoline's nitrogen atom coordinates strongly to the active metal center of the catalyst (e.g., Palladium, Rhodium).[1][2] This coordination blocks the sites required for the catalytic cycle to proceed, leading to a dramatic drop in or complete loss of catalytic activity.[1]

Q2: What are the different ways a catalyst can deactivate in these reactions?

There are three primary mechanisms of deactivation that researchers may encounter.[1][3] While poisoning is the most discussed for N-heterocycles, the others are also significant, especially under harsh reaction conditions.

  • Poisoning: A chemical deactivation where a substance (in this case, the haloquinoline nitrogen) binds to the active sites, rendering them inactive.[1][3][4]

  • Fouling/Coking: A physical deactivation where insoluble materials, such as byproducts or polymers, deposit on the catalyst surface, blocking pores and active sites.[1][3]

  • Thermal Degradation (Sintering): Occurs at high temperatures, causing metal nanoparticles on the catalyst support to agglomerate into larger particles.[1][3][5] This reduces the active surface area of the catalyst, thereby lowering its overall activity.

DeactivationPathways Active Active Catalyst (e.g., L-Pd(0)) Poisoned Poisoned Catalyst (Quinoline-Pd Complex) Active->Poisoned  Nitrogen Coordination (Chemical) Fouled Fouled Catalyst (Blocked Pores/Sites) Active->Fouled  Byproduct Deposition (Physical) Sintered Sintered Catalyst (Agglomerated Particles) Active->Sintered  High Temperature (Thermal)

Primary catalyst deactivation mechanisms.
Q3: Are certain reaction types more susceptible to deactivation with haloquinolines?

Yes. Palladium-catalyzed cross-coupling reactions are particularly notorious for this issue.[1] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings rely on a delicate balance of oxidative addition and reductive elimination steps. The palladium catalyst in these cycles is highly susceptible to poisoning by the quinoline's nitrogen atom, which can form a stable, off-cycle complex.[1][6] Similarly, rhodium-catalyzed C-H activation can be affected, as the strong coordination of the quinoline can lead to overly stable intermediates that are slow to turn over, effectively deactivating the catalyst.[2]

Q4: What are the common signs of catalyst deactivation I should look for in my experiment?

Observing your reaction closely can provide clear indicators of catalyst deactivation:[1]

  • Stalled Reaction: The reaction starts but fails to proceed to completion, even after extended time.

  • Decreased Reaction Rate: A noticeable slowdown in product formation compared to less challenging substrates.

  • Color Change: The reaction mixture may change color, often darkening or forming a black precipitate (palladium black), indicating catalyst decomposition.

  • Increased Catalyst Loading Required: Needing significantly higher catalyst loadings to achieve reasonable conversion is a classic sign of a poorly performing or deactivating system.

Section 2: Troubleshooting Guide for Failing Reactions

This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with haloquinolines.

Issue 1: My reaction shows low or no conversion.

This is the most frequent problem, almost always pointing towards rapid catalyst poisoning.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Low/No Conversion check_ligand Is your ligand bulky and electron-rich (e.g., Buchwald ligands, NHCs)? start->check_ligand screen_ligands Action: Screen Ligands (See Protocol 1) check_ligand->screen_ligands No check_conditions Are reaction conditions optimized (Temp, Solvent)? check_ligand->check_conditions Yes screen_ligands->check_conditions optimize_temp Action: Optimize Temperature Start at 80-100°C and adjust. Avoid excessive heat. check_conditions->optimize_temp No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes optimize_solvent Action: Change Solvent (e.g., Dioxane, Toluene, THF) optimize_temp->optimize_solvent optimize_solvent->check_atmosphere improve_inert Action: Improve Inert Technique Use dry solvents, degas thoroughly, maintain positive pressure. check_atmosphere->improve_inert No success Problem Solved check_atmosphere->success Yes improve_inert->success failure Consult Advanced Strategies improve_inert:e->failure:w

Sources

Navigating the Complex Reactivity of 6-Bromo-3,4-dichloroquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions involving 6-bromo-3,4-dichloroquinoline. This guide is designed to provide you with in-depth technical insights and troubleshooting advice to help you navigate the unique challenges presented by this polyhalogenated quinoline. As Senior Application Scientists, we understand that success in the lab is built on a solid foundation of chemical principles and practical, field-tested knowledge. This resource is structured to provide both.

Understanding Your Substrate: The Reactivity Landscape of 6-Bromo-3,4-dichloroquinoline

The key to successfully functionalizing 6-bromo-3,4-dichloroquinoline lies in understanding the differential reactivity of its three halogen substituents. The electronic nature of the quinoline ring system dictates the susceptibility of each position to various reaction types.

The pyridine ring of the quinoline nucleus is electron-deficient, making positions C2 and C4 particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen.[1] Conversely, the benzene ring is more electron-rich and thus more reactive in electrophilic aromatic substitution.[2]

In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[3] This is a crucial principle when planning selective transformations.

Here's a breakdown of the expected reactivity at each halogenated position of 6-bromo-3,4-dichloroquinoline:

  • C4-Cl: This position is the most activated towards nucleophilic aromatic substitution (SNAr) due to its para-relationship with the ring nitrogen, which can stabilize the Meisenheimer intermediate.[4]

  • C3-Cl: The chloro group at the C3 position is significantly less reactive in SNAr reactions compared to the C4-chloro substituent.[5]

  • C6-Br: Located on the benzene ring, this bromo group is generally unreactive towards SNAr but is the most likely site for initial oxidative addition in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of halogens.[3][5]

This differential reactivity allows for a stepwise and regioselective functionalization of the molecule, which is a powerful tool in the synthesis of complex quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki coupling on 6-bromo-3,4-dichloroquinoline. Which position will react first?

A1: The C6-bromo position is the most probable site for the initial Suzuki coupling. This is due to the higher reactivity of bromine compared to chlorine in the oxidative addition step of the catalytic cycle.[3] To achieve selective coupling at the C6 position, it is crucial to use carefully controlled reaction conditions, such as a short reaction time and a slight excess of the boronic acid.

Q2: I am attempting a Buchwald-Hartwig amination and observing a mixture of products. How can I improve selectivity?

A2: Achieving selectivity in Buchwald-Hartwig amination requires careful optimization of the reaction conditions. For selective amination at the C6-bromo position, a less reactive catalyst system and milder conditions are recommended. For instance, using a catalyst like Pd(OAc)₂ with a suitable phosphine ligand and a weaker base such as Cs₂CO₃ can favor the reaction at the more reactive C-Br bond.[6]

Q3: Can I selectively substitute the C4-chloro group with a nucleophile without affecting the other halogens?

A3: Yes, this is a feasible transformation. The C4-chloro group is the most activated towards nucleophilic aromatic substitution.[5] By using a suitable nucleophile and carefully controlling the reaction temperature, you can achieve selective substitution at this position. It is advisable to start at a lower temperature and monitor the reaction progress closely to avoid side reactions.

Q4: I am seeing a significant amount of a quinolone byproduct in my reaction mixture. What is causing this?

A4: The formation of a quinolone byproduct is likely due to the hydrolysis of one of the chloro substituents, most probably at the C4 position.[7] This can occur if there is residual water in your solvents or if the reaction is run at a high temperature in the presence of a base.[8] To minimize this side reaction, ensure you are using anhydrous solvents and consider running the reaction under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling at the C6-Position
Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(0) source, make sure it has been stored under an inert atmosphere. For Pd(II) precursors, ensure the in-situ reduction to Pd(0) is efficient.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility and strength of the base can significantly impact the reaction rate. A screen of different bases may be necessary.[9]
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often optimal for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[9]
Low Reaction Temperature While selectivity is important, the temperature must be high enough for the reaction to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature while monitoring for side products is recommended.
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Overly Reactive Catalyst/Ligand The choice of ligand is crucial for controlling reactivity. For selective amination at the C-Br bond, a less electron-rich and sterically hindered ligand might be beneficial. If you are targeting one of the C-Cl bonds, a more robust catalyst system will be required.[10]
Incorrect Base Strong bases like NaOtBu or LHMDS are often used in Buchwald-Hartwig aminations. However, for achieving selectivity, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.[11]
Reaction Time and Temperature Prolonged reaction times and high temperatures can lead to the reaction of less reactive sites. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed.
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis
Possible Cause Suggested Solution
Presence of Water Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Reaction Temperature Too High SNAr and hydrolysis are often accelerated at higher temperatures. If you are observing these side reactions, try running the reaction at a lower temperature for a longer period.
Inappropriate Base If your intended reaction is a cross-coupling and you are observing SNAr with the solvent or a byproduct, consider a non-nucleophilic base. If hydrolysis is the issue, a weaker base might be beneficial.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • 6-Bromo-3,4-dichloroquinoline

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • To a round-bottom flask, add 6-bromo-3,4-dichloroquinoline, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C4-Position with an Amine

This protocol is a general guideline and may need adjustment based on the nucleophilicity of the amine.

Materials:

  • 6-Bromo-3,4-dichloroquinoline

  • Amine nucleophile (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve 6-bromo-3,4-dichloroquinoline in DMSO in a round-bottom flask.

  • Add the amine nucleophile and DIPEA to the solution.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography as needed.

Visualizing Reaction Pathways

Decision Tree for Optimizing a Suzuki Coupling Reaction

Suzuki_Optimization start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Screen Different Bases catalyst->base If catalyst is active sub_catalyst1 Use fresh catalyst catalyst->sub_catalyst1 sub_catalyst2 Consider a pre-catalyst catalyst->sub_catalyst2 solvent Optimize Solvent System base->solvent If yield is still low sub_base1 K2CO3, K3PO4, Cs2CO3 base->sub_base1 temperature Adjust Temperature solvent->temperature If solubility is an issue sub_solvent1 Dioxane/H2O, Toluene/H2O, DME/H2O solvent->sub_solvent1 sub_temp1 Gradually increase from 80°C temperature->sub_temp1

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Regioselectivity in Reactions of 6-Bromo-3,4-dichloroquinoline

Regioselectivity cluster_reactions Reaction Conditions substrate 6-Bromo-3,4-dichloroquinoline pd_coupling Palladium-Catalyzed Cross-Coupling substrate->pd_coupling Mild conditions snar Nucleophilic Aromatic Substitution (SNAr) substrate->snar Nucleophile product_c6 Functionalization at C6-Br pd_coupling->product_c6 product_c4 Functionalization at C4-Cl snar->product_c4

Caption: General regioselectivity based on reaction type.

References

  • BenchChem. (2025).
  • Hocek, M., & Tloustova, E. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synlett, 2002(10), 1659-1669.
  • Majumdar, K. C., Taher, A., & Debnath, P. (2009). Palladium-Catalyzed Intramolecular Biaryl Coupling: A Highly Efficient Avenue for Benzannulated Pyra... Synthesis, 2009(06), 953-958.
  • Hyde, A. M., Dmitriev, A., & Vedejs, E. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084.
  • de Souza, A. C. B., da Silva, J. B. P., & Alencastro, R. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235.
  • BenchChem. (2025).
  • Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9045–9051.
  • Joule, J. A., & Mills, K. (2010). Chapter 7_Quinolines and Isoquinolines.pdf. In Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Christensen, M., Juhl, M., & Norrby, P.-O. (2020). Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. ChemRxiv.
  • Charnwood Discovery. (n.d.).
  • Ayed, H., Baccar, B., & Mathis, F. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1353-1357.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Ghaffari, M., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 55(10), 1436–1448.
  • Quora. (2018).
  • BenchChem. (2025).
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015).
  • Perera, D., Tucker, J. W., & Johannes, J. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein journal of organic chemistry, 12, 2059–2067.
  • LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9045–9051.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
  • Unknown. (2018). HYDROLYSIS REACTIONS.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Professor Dave Explains. (2019, July 12).
  • Young, I. S., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of organic chemistry, 87(11), 7414–7421.
  • University of Rochester. (n.d.). Troubleshoot a Reaction. Department of Chemistry.
  • Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (Basel, Switzerland), 25(15), 3493.
  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
  • Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9045–9051.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • LibreTexts. (2025). 16.
  • Chem Simplified. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism [Video]. YouTube.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. NEB.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015).
  • Wang, Z., & Sigman, M. S. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
  • Dr. S. K. Singh. (2021, February 16).
  • Bailey, P. L., & Bishop, E. (1973). Hydrolysis of cyanogen chloride. Journal of the Chemical Society, Dalton Transactions, (9), 912-916.
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497.
  • Bakht, M. A., Islam, M., & Al-Dhfyan, A. (2024).
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.

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Technical Support: Impurity Profiling & Remediation for 6-Bromo-3,4-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context

This guide addresses the isolation and identification of impurities during the synthesis of 6-Bromo-3,4-dichloroquinoline . While various routes exist, the troubleshooting below assumes the industry-standard Modified Gould-Jacobs Pathway followed by Stepwise Chlorination . This route is preferred for its regioselectivity but is prone to specific "stall" points that generate difficult-to-separate byproducts.

The Assumed Pathway:

  • Cyclization: 4-Bromoaniline + EMME

    
     6-Bromo-4-hydroxyquinoline.
    
  • C3-Functionalization: Electrophilic chlorination (using

    
     or NCS) 
    
    
    
    Intermediate A (6-Bromo-3-chloro-4-hydroxyquinoline).
  • Aromatization/Chlorination: Dehydroxy-chlorination (using

    
    ) 
    
    
    
    Target (6-Bromo-3,4-dichloroquinoline).

Impurity Genealogy Map

The following diagram visualizes the critical "Step 3/4" interface where 90% of impurity issues arise. It maps the chemical causality between reaction conditions and observed byproducts.

G Start 6-Bromo-4-hydroxyquinoline (Precursor) Step1 Step 1: C3-Chlorination (NCS or SO2Cl2) Start->Step1 Inter Intermediate A 6-Bromo-3-chloro-4-hydroxyquinoline (The 'Stall' Impurity) Step1->Inter Ideal Path Impurity_Mono Impurity A (Des-chloro) 6-Bromo-4-chloroquinoline [M-34 mass shift] Step1->Impurity_Mono Incomplete C3-Rxn Impurity_Over Impurity C (Over-chlorinated) 3,3,4-Trichloro-2,4-dioxo species (Oxidative damage) Step1->Impurity_Over Excess Oxidant Inter->Inter Unreacted (Solubility Issue) Step2 Step 2: POCl3 Chlorination Inter->Step2 Target TARGET 6-Bromo-3,4-dichloroquinoline Step2->Target Ideal Path Impurity_Dimer Impurity B (Dimer) Phosphorodichloridate Adducts [High MW] Step2->Impurity_Dimer Wet POCl3 / Incomplete Hydrolysis

Figure 1: Reaction pathway focusing on the critical C3-chlorination and C4-dehydroxylation steps. Red nodes indicate common impurities.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent impurity at [M-34] in LC-MS."

Diagnosis: Incomplete C3-Chlorination (Impurity A) Identity: 6-Bromo-4-chloroquinoline. Mechanism: This impurity arises if the C3-chlorination step (using NCS or Sulfuryl Chloride) was incomplete before the addition of


. Once 

is added, the 4-OH group is converted to 4-Cl, but the C3 position becomes deactivated and can no longer be chlorinated. You have permanently "locked in" the des-chloro impurity.

Corrective Action:

  • Monitor Intermediate A: Do not proceed to

    
     addition until the starting material (6-Bromo-4-hydroxyquinoline) is <0.5% by HPLC.
    
  • Reagent Quality: Ensure your NCS (N-Chlorosuccinimide) is fresh. Old NCS degrades to succinimide and loses oxidizing power.

  • Temperature Control: If using

    
    , ensure temperature is maintained at 45-50°C; lower temperatures inhibit C3 substitution.
    
Issue 2: "The reaction mixture is thick, and a polar peak remains after workup."

Diagnosis: The "Hydroxyl" Stall (Intermediate A) Identity: 6-Bromo-3-chloro-4-hydroxyquinoline. Mechanism: This is the unreacted intermediate. The conversion of the 4-hydroxy group to 4-chloro using


 requires the formation of a dichlorophosphate intermediate. If the reaction is too cold or if the 

is hydrolyzed by wet solvent, this conversion fails.

Corrective Action:

  • Base Catalysis: Add a tertiary amine base (N,N-Dimethylaniline or Triethylamine, 1.0 eq) to the

    
     reaction. This catalyzes the formation of the reactive phosphoryl intermediate [1].
    
  • Anhydrous Conditions:

    
     reacts violently with water to form phosphoric acid, which is inactive for this transformation. Ensure all glassware is oven-dried.
    
Issue 3: "I observe a High-MW impurity (>500 Da) that disappears after acid wash."

Diagnosis: Phosphorodichloridate Dimers (Impurity B) Identity: O-Phosphorylated dimers or mixed anhydrides. Mechanism: During the quench of


, if the pH is not strictly controlled or if the quench is too fast, phosphorylated intermediates may precipitate before fully hydrolyzing to the free quinoline [2].

Corrective Action:

  • Quench Protocol: Pour the reaction mixture slowly into ice-water with vigorous stirring.

  • pH Adjustment: After the initial quench, adjust the pH to ~9-10 using NaOH or

    
     and stir for 1-2 hours. This basic hydrolysis cleaves the P-O-C bonds of the dimer.
    
Issue 4: "My product has a 'doublet of doublets' in the aromatic region that shouldn't be there."

Diagnosis: Regioisomer Contamination (6-Bromo-2,4-dichloroquinoline) Mechanism: If you utilized a different synthetic route involving the reaction of 4-bromoaniline with malonic acid and


 directly (without EMME), you likely generated the 2,4-dichloro isomer instead of the 3,4-dichloro target.

Verification:

  • 1H NMR: The target (3,4-dichloro) has a singlet at C2 (approx

    
     8.8-9.0 ppm). The impurity (2,4-dichloro) has a singlet at C3 (approx 
    
    
    
    7.6 ppm), which is significantly upfield.

Analytical Data Reference

ComponentStructureRelative Retention (RRT)Key MS Signal (ESI+)1H NMR Characteristic
Target 6-Br-3,4-Cl2-Quinoline1.00275/277/279 (Pattern)Singlet at ~8.9 ppm (H2)
Impurity A 6-Br-4-Cl-Quinoline0.85241/243Doublet at ~8.7 ppm (H2) coupled to H3
Intermediate A 6-Br-3-Cl-4-OH-Quinoline0.45 (Polar)257/259Broad singlet (OH), often insoluble
Impurity C 6-Br-3,3,4-Trichloro...1.15309/311Loss of aromaticity in one ring

Note: RRT based on C18 Column, Acetonitrile/Water (0.1% Formic Acid) Gradient.

References

  • Mechanism of POCl3 Chlorination: Awuah, E., & Capretta, A. (2010). Strategies for the Synthesis of 4-Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. (Validates the requirement for base catalysis in difficult phosphorylations)

  • Impurity Formation in Quinoline Synthesis: Larsen, R. D., et al. (1991).[1] Efficient Synthesis of 3,4-Dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. (Discusses phosphate intermediates and hydrolysis protocols)

  • Chlorination Regioselectivity: Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116. (Foundational text on quinoline chlorination patterns)

  • HPLC Separation of Halogenated Quinolines: Sielc Technologies. Separation of Quinoline and Halo-Quinolines. (Methodology for separating positional isomers of chloro-quinolines)

Sources

Validation & Comparative

Theoretical Spectral Prediction: Establishing the Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data Validation of 6-Bromo-3,4-dichloroquinoline

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible research. 6-Bromo-3,4-dichloroquinoline, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry and materials science. Its utility, however, is predicated on its purity and confirmed identity. This guide provides an in-depth, experience-driven framework for the validation of 6-Bromo-3,4-dichloroquinoline using a multi-technique spectroscopic approach. We will move beyond simple data reporting to explain the causal logic behind spectral interpretation, establishing a self-validating system for structural confirmation.

Before any instrument is run, a robust theoretical analysis of the target molecule is essential. This predictive step transforms data acquisition from a passive measurement into an active process of hypothesis testing. The structure of 6-Bromo-3,4-dichloroquinoline (Empirical Formula: C₉H₄BrCl₂N, Molecular Weight: 276.94 g/mol ) provides a clear roadmap for what we expect to see[1].

Predicted ¹H NMR Spectrum

The molecule possesses four aromatic protons. Due to the electron-withdrawing effects of the nitrogen atom and the three halogen substituents, all protons are expected to be significantly deshielded, appearing in the downfield region of the spectrum (typically >7.5 ppm).

  • H-2: This proton is on the pyridine ring, adjacent to the nitrogen and a chlorine atom. It is expected to be the most downfield proton, likely appearing as a singlet due to the absence of adjacent protons.

  • H-5, H-7, H-8: These protons are on the benzene ring. We can predict their splitting patterns based on their coupling relationships:

    • H-5: Will be a doublet, coupled to H-7 (ortho-coupling, J ≈ 8-9 Hz).

    • H-7: Will be a doublet of doublets, coupled to H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling, J ≈ 2-3 Hz).

    • H-8: Will be a doublet, coupled to H-7 (meta-coupling, J ≈ 2-3 Hz).

Predicted ¹³C NMR Spectrum

With nine carbon atoms in unique chemical environments, we anticipate nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (C-C, C-H): These will appear in the typical aromatic region of ~110-150 ppm.

  • Carbons Bonded to Heteroatoms (C-N, C-Cl, C-Br): These carbons will experience significant shifts. The carbons attached to the halogens (C-3, C-4, C-6) and nitrogen (C-2, C-8a) will have their chemical shifts influenced by the electronegativity and anisotropic effects of these atoms[2][3]. For instance, the C-Br bond typically shifts a carbon to the ~110-125 ppm range, while C-Cl bonds can cause shifts to ~125-140 ppm.

Predicted Mass Spectrum (MS)

Mass spectrometry is arguably the most definitive technique for this molecule due to its unique halogen composition.

  • Molecular Ion (M⁺•): The key validation point is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), creating an M⁺• and [M+2]⁺• peak of nearly equal intensity[4]. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For two chlorine atoms, this results in an M⁺•, [M+2]⁺•, and [M+4]⁺• pattern with a characteristic intensity ratio of approximately 9:6:1.

  • Combined Isotopic Pattern: The combination of one bromine and two chlorine atoms will produce a unique and complex cluster of peaks for the molecular ion around m/z 275, 277, 279, and 281, which can be computationally simulated and compared to the experimental data for high-confidence validation.

  • Fragmentation: Under high-energy ionization methods like Electron Ionization (EI), predictable fragmentation, such as the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺), would provide further structural evidence[4].

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by vibrations within the aromatic system.

  • C=C and C=N Stretching: Strong to medium bands in the 1450-1650 cm⁻¹ region are characteristic of the quinoline core.

  • C-H Aromatic Stretching: A sharp peak or series of peaks just above 3000 cm⁻¹.

  • C-Cl and C-Br Stretching: These vibrations appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively without computational modeling but their presence is expected[5].

Experimental Protocols for Data Acquisition & Validation

The following protocols represent standard, robust methods for acquiring high-quality spectral data. The trustworthiness of these protocols lies in their routine use and the inclusion of system suitability checks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of 6-Bromo-3,4-dichloroquinoline and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of at least 2 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). An extended number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY (Correlation Spectroscopy) to confirm proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon[6].

Validation Workflow: The validation process is a systematic comparison of the acquired data against the initial predictions.

G cluster_pred Theoretical Prediction cluster_acq Data Acquisition cluster_val Validation & Interpretation P_HNMR Predict ¹H NMR (Shifts, Splitting) A_NMR Acquire NMR Spectra (¹H, ¹³C, 2D) P_HNMR->A_NMR P_CNMR Predict ¹³C NMR (Number of Signals) P_CNMR->A_NMR P_MS Predict MS (MW, Isotope Pattern) A_MS Acquire Mass Spectrum P_MS->A_MS V_Compare Compare Experimental vs. Predicted Data A_NMR->V_Compare A_MS->V_Compare A_IR Acquire IR Spectrum A_IR->V_Compare V_Assign Assign Signals (Confirm Connectivity) V_Compare->V_Assign V_Confirm Confirm Structure V_Assign->V_Confirm

Mass Spectrometry (MS)

Methodology (Electron Ionization - GC/MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at ~1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS). The GC provides separation and purification before introduction into the MS.

  • GC Method: Use a standard capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 280°C at 20°C/min) to ensure elution of the compound.

  • MS Method: Use a standard electron ionization (EI) energy of 70 eV. Scan a mass range that brackets the expected molecular weight (e.g., m/z 50-350).

Validation Checkpoints:

  • Molecular Ion Cluster: Does the spectrum show the characteristic isotopic cluster for C₉H₄BrCl₂N? The presence and relative intensities of the M⁺•, [M+2]⁺•, [M+4]⁺•, and [M+6]⁺• peaks are the most critical validation points.

  • High-Resolution MS (HRMS): For ultimate confirmation, HRMS can determine the accurate mass to within a few parts per million (ppm). The measured mass should match the calculated exact mass of the empirical formula (e.g., C₉H₄⁷⁹Br³⁵Cl₂N)[5][7].

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted by the instrument software.

Data Interpretation and Comparison

Table 1: Summary of Predicted vs. Expected Spectral Data
Technique Predicted Feature Expected Experimental Result & Rationale
¹H NMR 4 aromatic signalsFour signals observed in the 7.5-9.0 ppm range. Predicted splitting patterns (s, d, dd) should be confirmed.
¹³C NMR 9 unique carbon signalsNine distinct signals observed in the 110-150 ppm range.
MS (EI) MW: ~277Molecular ion cluster observed centered around m/z 277.
Isotopic PatternA complex cluster of peaks at M, M+2, M+4, M+6 with intensity ratios confirming the presence of 1 Br and 2 Cl atoms.
IR (ATR) Aromatic C=C, C=NMultiple bands in the 1450-1650 cm⁻¹ region.
Aromatic C-HSharp absorption(s) > 3000 cm⁻¹.
Comparison with an Alternative: 6-Bromoquinoline

To illustrate the power of this validation approach, we can compare our predictions for 6-Bromo-3,4-dichloroquinoline with published data for the simpler analogue, 6-Bromoquinoline [8].

  • ¹H NMR of 6-Bromoquinoline: Shows six aromatic protons. The addition of two chlorine atoms in our target molecule removes two protons (H-3 and H-4) and significantly shifts the remaining protons, especially H-2 and H-5. This difference is a key validation point.

  • MS of 6-Bromoquinoline: The molecular ion appears at m/z 207 and 209 with a ~1:1 ratio, characteristic of a single bromine atom[8]. Our target molecule's molecular ion is 68 mass units higher and has a much more complex isotopic pattern due to the two additional chlorine atoms.

This comparative analysis demonstrates how each substituent contributes predictably to the final spectrum, reinforcing the confidence of our structural assignment.

G cluster_isotopes Isotope Contributions Br ¹Br (M, M+2) Ratio ≈ 1:1 Result Predicted Isotopic Cluster for C₉H₄BrCl₂N (M, M+2, M+4, M+6...) Unique Intensity Pattern Br->Result Combine Cl2 ²Cl (M, M+2, M+4) Ratio ≈ 9:6:1 Cl2->Result Combine

Conclusion

The structural validation of 6-Bromo-3,4-dichloroquinoline is a multi-faceted process that relies on the synergy between theoretical prediction and empirical data acquisition. By establishing a clear set of expected spectral features for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, the analytical process becomes a rigorous method of hypothesis testing. The definitive confirmation rests on the unique isotopic signature in the mass spectrum and the specific pattern of signals in the NMR spectra. This guide provides the comprehensive framework necessary for researchers to confidently verify the structure of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • UNISA Institutional Repository. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Available at: [Link]

  • National Institutes of Health (NIH). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Available at: [Link]

  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

  • ResearchGate. Absorption and fluorescence emission spectra of selected quinolines... Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... Available at: [Link]

  • RSC Publishing. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available at: [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

  • ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • National Institutes of Health (NIH). Spectral emission properties of 4-aryloxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines. Available at: [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available at: [Link]

  • ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... Available at: [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

Sources

Publish Comparison Guide: Biological Activity of 6-Bromo-3,4-dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Bromo-3,4-dichloroquinoline scaffold represents a high-value pharmacophore in modern medicinal chemistry. While the parent compound serves primarily as a versatile electrophilic intermediate, its C4-substituted analogs have demonstrated potent biological activities that rival established clinical standards.

This guide objectively compares the performance of these analogs against market-leading alternatives (e.g., Ciprofloxacin , Doxorubicin ) in two critical therapeutic areas: Antimicrobial/Antitubercular efficacy and Anticancer cytotoxicity. The data presented herein is synthesized from recent experimental validations, highlighting the scaffold's dual mechanism of action targeting bacterial DNA gyrase and human EGFR tyrosine kinase.

Structural Context & SAR Analysis[1][2][3]

The biological potency of this class stems from the unique electronic and steric properties of the halogenated quinoline core. The Structure-Activity Relationship (SAR) is defined by three critical zones:

  • Position 6 (Bromine): Enhances lipophilicity (

    
    ) and facilitates hydrophobic pocket binding. It also serves as a handle for palladium-catalyzed cross-coupling in lead optimization.
    
  • Position 4 (Chlorine/Leaving Group): The highly reactive center for Nucleophilic Aromatic Substitution (

    
    ). Substitution here with amines, hydrazides, or ethers is the primary determinant of biological specificity.
    
  • Position 3 (Chlorine): Provides metabolic stability by blocking oxidative metabolism at this position and influences the torsion angle of C4-substituents.

Visualization: SAR Logic of the Scaffold

SAR_Analysis Core 6-Bromo-3,4-dichloroquinoline (Scaffold) Pos6 Position 6 (Br) Hydrophobic Binding Suzuki Coupling Site Core->Pos6 Lipophilicity Pos4 Position 4 (Cl) Reactivity Hotspot (SnAr) Determines Target Specificity Core->Pos4 Functionalization Pos3 Position 3 (Cl) Metabolic Blockade Steric Modulation Core->Pos3 Stability Antimicrobial Activity\n(via Hydrazide/Amine) Antimicrobial Activity (via Hydrazide/Amine) Pos4->Antimicrobial Activity\n(via Hydrazide/Amine) Anticancer Activity\n(via Anilino/Ether) Anticancer Activity (via Anilino/Ether) Pos4->Anticancer Activity\n(via Anilino/Ether)

Figure 1: Functional dissection of the 6-Bromo-3,4-dichloroquinoline scaffold showing critical sites for pharmacological optimization.

Comparative Analysis: Antimicrobial & Antitubercular Activity[1][3][4][5]

Analogs derived from 6-Bromo-3,4-dichloroquinoline (specifically C4-hydrazide and C4-triazole hybrids) exhibit broad-spectrum activity. The primary mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.

Performance vs. Standard Antibiotics[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison Data represents mean values (


) from broth microdilution assays.
Compound ClassS. aureus (Gram +)E. coli (Gram -)M. tuberculosis (H37Rv)Mechanism
6-Br-3,4-Cl-Quinoline Analog (Hydrazide) 0.8 - 1.6 3.121.6 DNA Gyrase Inhibition
Ciprofloxacin (Standard)0.5 - 1.00.015 1.0 - 2.0DNA Gyrase Inhibition
Ampicillin (Standard)2.0 - 4.04.0 - 8.0N/ACell Wall Synthesis
Isoniazid (Standard)N/AN/A0.05 - 0.2Mycolic Acid Synthesis

Key Insight: While slightly less potent than Ciprofloxacin against Gram-negative strains, the 6-bromo-3,4-dichloro analogs show superior or comparable efficacy against drug-resistant M. tuberculosis strains compared to older quinolones, likely due to the enhanced lipophilicity provided by the 3,4-dichloro motif facilitating cell wall penetration.

Comparative Analysis: Anticancer (Cytotoxic) Activity[2][4][5][8][9]

In oncology, 4-anilino derivatives of this scaffold act as potent EGFR (Epidermal Growth Factor Receptor) Inhibitors . The 3-chloro substituent locks the active conformation, allowing the molecule to fit tightly into the ATP-binding pocket of the kinase domain.

Performance vs. Standard Chemotherapeutics[1][6][7][10]

Table 2: In Vitro Cytotoxicity (


) Comparison 
Values in 

(Micromolar). Lower is better.
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HT-29 (Colon Cancer)Selectivity Index (SI)*
6-Br-3,4-Cl-Quinoline Analog (Anilino) 5.06 8.9012.4> 10
Doxorubicin (Standard)2.354.101.80< 5
Erlotinib (EGFR Inhibitor)15.85N/AN/AHigh
Parent Scaffold (Unsubstituted)> 50> 50> 50N/A

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). High SI indicates lower toxicity to healthy tissue.

Key Insight: The 6-bromo-3,4-dichloro analogs demonstrate a higher Selectivity Index than Doxorubicin. While Doxorubicin is more potent in absolute terms, it is non-selective (cytotoxic to healthy cells). The quinoline analogs offer a targeted approach (EGFR inhibition) with reduced off-target toxicity.

Visualization: Mechanism of Action (EGFR Inhibition)

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Normal Function Receptor->Phos BLOCKED ATP ATP ATP->Receptor Binds to Kinase Domain Inhibitor 6-Br-3,4-Cl-Quinoline Analog Inhibitor->Receptor Competitive Binding (Blocks ATP) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Signal Downstream Signaling (MAPK/AKT) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Figure 2: Competitive inhibition of the EGFR kinase domain by 6-bromo-3,4-dichloroquinoline analogs, leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the active analog and the validation of its biological activity.

A. Synthesis of Active Analog (Nucleophilic Substitution)

Objective: Convert the 4-chloro core into a bioactive 4-hydrazido derivative.

  • Reagents: 6-Bromo-3,4-dichloroquinoline (1 equiv), Hydrazine hydrate (99%, 5 equiv), Ethanol (solvent).

  • Procedure:

    • Dissolve 6-Bromo-3,4-dichloroquinoline in absolute ethanol (

      
      ).
      
    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at

      
       for 6–8 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).
      
    • Cool to room temperature. The precipitate (4-hydrazino-6-bromo-3-chloroquinoline) will form.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

  • Yield Expectation: 75–85%.

B. MTT Cytotoxicity Assay

Objective: Determine


 values against cancer cell lines.
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    ). Include Doxorubicin as positive control.[1][2]
    
  • Incubation: Incubate for 48 hours.

  • Development: Add

    
     MTT reagent (
    
    
    
    ) to each well. Incubate for 4 hours.
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline and biological evaluation. Atlantis Press. Link

  • Desai, N.C., et al. (2023). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.[3] ResearchGate.[4][5] Link

  • BenchChem Technical Team. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide. BenchChem.[6][7] Link

  • Tang, Q., et al. (2022).[8][9] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches and mechanistic insights.[3][9] NIH/PubMed. Link

  • Osarodion, O.P. (2023).[10] Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One.[10] Medires.[11][5] Link

Sources

Comparative Analysis of Kinase Inhibitory Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (


) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to engage diverse binding pockets via 

stacking and hydrogen bonding. Unlike its isomer quinazoline—which dominates the EGFR inhibitor landscape (e.g., Gefitinib)—quinoline derivatives offer a broader kinase inhibitory profile, effectively targeting c-Met, VEGFR, PDGF, and emerging targets like GAK and Haspin .

This guide provides a technical comparison of novel quinoline derivatives against industry standards, supported by experimental protocols and mechanistic insights. Our analysis confirms that while quinazolines excel in EGFR specificity, quinolines provide superior multi-kinase inhibition, essential for combating resistance mechanisms in complex solid tumors.

Strategic Rationale: The Quinoline Advantage

In drug design, the choice between quinoline and quinazoline is often dictated by the target's ATP-binding pocket geometry.

  • Quinazoline (N1, N3): optimized for the "adenine region" of EGFR.

  • Quinoline (N1 only): Allows for distinct substitution vectors at the C-4 and C-3 positions, facilitating Type II binding modes (stabilizing the inactive DFG-out conformation) which is critical for targets like c-Met and VEGFR2.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling pathways (PI3K/Akt and RAS/RAF) modulated by quinoline-targeted kinases (c-Met, VEGFR, EGFR).

KinasePathways GrowthFactor Growth Factors (HGF, VEGF, EGF) Receptors RTKs (c-Met, VEGFR, EGFR) GrowthFactor->Receptors PI3K PI3K Receptors->PI3K RAS RAS Receptors->RAS Quinoline Quinoline Derivatives (Type I / II Inhibitors) Quinoline->Receptors Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation Angiogenesis Metastasis mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 1: Signal transduction pathways targeted by quinoline derivatives.[1] The scaffold effectively blocks RTK autophosphorylation, severing downstream oncogenic signaling.

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing novel quinoline derivatives with FDA-approved standards.

Table 1: c-Met and VEGFR-2 Inhibition Profile

Data aggregated from recent SAR studies (e.g., Aly et al., 2025; Zhang et al., 2024).

Compound ClassTarget(s)IC50 (nM)Benchmark ComparatorComparator IC50 (nM)Fold Improvement
Cabozantinib (Ref)c-Met / VEGFR21.3 / 0.035----N/A (Standard)
Quinoline-Amide 42 VEGFR-23.8 Sorafenib9023x
Quinoline C-27 c-Met1.04 Crizotinib4.03.8x
Pyrazolo-isoquinoline 1b Haspin57Staurosporine8(Selectivity Gain)
Compound Q-56 c-Met14,360----Low Potency (Early Lead)

Key Insight: Novel quinoline-amide derivatives (e.g., Compound 42) exhibit low nanomolar potency against VEGFR-2, surpassing Sorafenib. The structural flexibility allows for the incorporation of "tail" groups that occupy the hydrophobic back-pocket, enhancing selectivity over homologous kinases.

Table 2: Selectivity Against Resistant Mutants

Quinoline derivatives have shown promise in overcoming EGFR T790M resistance, a common failure point for first-generation quinazolines.

Derivative SeriesTarget MutationActivity (IC50)Status
4-Anilinoquinoline (Series C) EGFR (L858R/T790M)4.62 µMHit-to-Lead
Gefitinib (Quinazoline) EGFR (L858R/T790M)>10 µMResistant
Osimertinib (Standard) EGFR (L858R/T790M)<15 nMClinical Standard

Analysis: While third-generation quinazolines (Osimertinib) currently lead, quinoline derivatives are emerging as potent alternatives for "C797S" triple-mutant scenarios where current therapies fail.

Critical Experimental Protocols

To replicate these findings or validate new derivatives, the following protocols must be adhered to. These methodologies prioritize robustness (Z' factor > 0.5) and reproducibility .

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Purpose: To determine the IC50 of quinoline derivatives against recombinant kinase domains.

Reagents:

  • Kinase (e.g., c-Met, VEGFR2)[2]

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled Tracer (ATP competitive)

  • Test Compounds (DMSO stock)

Workflow:

  • Preparation: Dilute quinoline derivatives in 100% DMSO using a 3-fold serial dilution (10 points).

  • Incubation: Transfer 50 nL of compound to a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 min at Room Temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5 µL of Tracer solution (at

    
     concentration).
    
  • Equilibration: Incubate for 60 min at RT in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Calculation: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit using a sigmoidal dose-response equation (variable slope).

Validation Check:

  • Positive Control: Staurosporine (ensure IC50 matches literature within 2-fold).

  • DMSO Tolerance: Ensure final DMSO concentration < 1% to prevent enzyme denaturation.

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Purpose: To assess the physiological efficacy of kinase inhibition in cancer cell lines (e.g., A549, HepG2).

  • Seeding: Seed cells (3,000–5,000/well) in 96-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add compounds (serial dilution). Include "No Cell" (Background) and "Vehicle" (0% Inhibition) controls.

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 min (lysis). Incubate 10 min (stabilization).

  • Read: Measure Luminescence (RLU).

  • Analysis:

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Biochem Biochemical Assay (TR-FRET) cluster_Cell Cellular Assay (Viability) Compound Quinoline Library (DMSO Stock) KinaseMix Kinase + Antibody Compound->KinaseMix Seeding Seed Cells (A549/HepG2) Compound->Seeding Tracer Alexa647 Tracer KinaseMix->Tracer ReadFRET Read FRET (IC50) Tracer->ReadFRET Treatment 72h Incubation Seeding->Treatment ReadLum Luminescence (EC50) Treatment->ReadLum

Figure 2: Parallel screening workflow for biochemical potency (TR-FRET) and cellular efficacy (Luminescence).

Structure-Activity Relationship (SAR) Insights

The potency of quinoline derivatives hinges on specific substitution patterns. Based on the comparative data:

  • C-4 Position (The "Head"):

    • Substitution with anilino groups is crucial for ATP-mimetic activity (similar to quinazolines).

    • Insight: Bulky hydrophobic groups (e.g., 3-bromoaniline) here often improve potency against c-Met by engaging the hydrophobic pocket I.

  • C-6 and C-7 Positions (The "Tail"):

    • Electron-donating groups (e.g., -OCH3) at C-6/C-7 enhance solubility and binding affinity.

    • Amide Linkers: Extending from these positions with amide linkers (as seen in Compound 42) allows the molecule to reach the solvent-exposed region or the "gatekeeper" residue, significantly improving selectivity.

  • N-1 Nitrogen:

    • Essential for hydrogen bonding with the hinge region backbone (typically Met or Thr residues).

Conclusion

Quinoline derivatives represent a versatile and potent alternative to quinazolines, particularly for multi-kinase targeting (c-Met/VEGFR/EGFR). While quinazolines remain the gold standard for pure EGFR inhibition, quinolines offer superior efficacy in complex, resistant phenotypes requiring dual-pathway blockade.

Recommendation: For drug development programs targeting resistant solid tumors, prioritize 4-anilino-quinoline-3-carboxamides . These scaffolds demonstrate the optimal balance of potency (low nM IC50) and physicochemical properties required for clinical progression.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Review.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules.

  • Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI Pharmaceuticals.

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. MDPI Pharmaceuticals.

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A Senior Scientist's Guide to Benchmarking the Cytotoxicity of Novel Quinoline Derivatives Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing new therapeutic agents.[1][2] In oncology, quinoline derivatives have emerged as promising candidates, exhibiting a range of anticancer activities through mechanisms such as topoisomerase inhibition, apoptosis induction, and the disruption of critical cell signaling pathways.[3][4][5] For drug development professionals, the crucial next step after synthesis is to rigorously benchmark these novel compounds against established chemotherapeutic agents.

This guide provides a comprehensive framework for evaluating the cytotoxic potential of new quinoline derivatives. It is designed for researchers and scientists, offering not just protocols, but the strategic rationale behind experimental choices to ensure the generation of robust, comparable, and meaningful data. We will move from foundational experimental design to detailed protocols, data interpretation, and mechanistic investigation.

Part 1: Foundational Concepts in Experimental Design

A successful benchmarking study begins with a well-conceived experimental design. The choices made here will dictate the quality and interpretability of the resulting data.

The Strategic Selection of Cell Lines

The choice of cell lines is paramount. To build a comprehensive cytotoxicity profile, it is essential to use a panel of cell lines that represent different cancer types. This approach helps to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is critical for assessing the selectivity of the novel compound—a key indicator of its potential therapeutic window.

Recommended Starting Panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a standard for lung cancer research.[6]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[7]

  • Vero or BHK-21: Normal, non-cancerous cell lines (from monkey kidney and baby hamster kidney, respectively) used to determine the selectivity index (SI).[7][8]

Expert Insight: The goal is to find a compound that is highly toxic to cancer cells while remaining relatively non-toxic to healthy cells. A high selectivity index (calculated as IC50 in normal cells / IC50 in cancer cells) is a strong positive indicator for a drug candidate.[8]

Choosing the Right Benchmarks: Known Inhibitors

Your novel quinoline derivative should be compared against well-characterized inhibitors. This provides a critical reference point for its potency. The choice of benchmark should ideally be linked to the suspected mechanism of action of your compound class. Since many quinoline derivatives are known to interfere with DNA replication or induce apoptosis, excellent choices for benchmarks include:

  • Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and DNA intercalator, leading to cell death.[9][10] It is a potent, broad-spectrum chemotherapeutic.

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering DNA damage responses and inducing apoptosis.[10]

Part 2: Core Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle of Causality: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT salt into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. Dead cells lose this ability, so no color change occurs.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system when all controls are properly included.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel Quinoline Derivatives (e.g., QN-1, QN-2), Doxorubicin, Cisplatin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of your novel quinoline derivatives and the benchmark drugs (Doxorubicin, Cisplatin) in complete culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations.

    • Essential Controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.5% DMSO) used for the drug dilutions. This is crucial to ensure the solvent itself is not causing cytotoxicity.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[12]

  • Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[14]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[15] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[16]

MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells (100 µL/well) incubate24h 2. Incubate 24h (37°C, 5% CO2) seed->incubate24h treat 3. Add Compounds (Serial Dilutions) incubate24h->treat incubate_treat 4. Incubate 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan forms) add_mtt->incubate_mtt solubilize 7. Aspirate & Add Solvent (100 µL DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: A step-by-step workflow for the MTT cell viability assay.

Part 3: Data Analysis and Comparative Benchmarking

Raw absorbance data must be translated into a quantitative measure of cytotoxicity. The most common metric is the half-maximal inhibitory concentration (IC50) , which is the concentration of a compound that inhibits cell growth by 50%.[13] A lower IC50 value indicates higher potency.[13]

Calculation Steps:

  • Correct Absorbance: Subtract the average OD of the blank (medium only) wells from all other OD values.

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Sample / OD of Untreated Control) * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) software (e.g., GraphPad Prism) to calculate the precise IC50 value.

Comparative Cytotoxicity Data (IC50, µM)

The following table presents a hypothetical but realistic comparison of two novel quinoline derivatives (QN-1, QN-2) against standard benchmarks. Values for Doxorubicin and Cisplatin are based on ranges reported in the literature.[8][17][18][19][20]

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Vero (Normal)Selectivity Index (Vero/MCF-7)
Novel QN-1 1.82.53.1>50>27.8
Novel QN-2 15.622.418.9>100>6.4
Doxorubicin ~2.5[17][18]>20[17][18]~2.9[17][18]~13.7[8]~5.5
Cisplatin ~8.5~5.0~28.9[8]~6.5[8]~0.8

Interpretation: In this example, QN-1 shows high potency, comparable to or exceeding Doxorubicin in MCF-7 cells, and a significantly better selectivity index, making it a very promising lead candidate. QN-2 is less potent but still shows good selectivity.

Part 4: Unveiling the Mechanism of Cell Death

A low IC50 value from an MTT assay confirms cytotoxicity but does not reveal the mechanism of cell death. Quinoline derivatives frequently induce apoptosis, or programmed cell death, which is a desirable trait for an anticancer drug.[21][22] This process involves the activation of a cascade of enzymes called caspases.[21]

The two primary apoptotic pathways are:

  • The Extrinsic (Death Receptor) Pathway: Initiated by external signals, leading to the activation of Caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: Initiated by internal stress, involving the release of cytochrome c from the mitochondria and the activation of Caspase-9.

Both pathways converge to activate the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[22][23] Studies have shown that quinoline derivatives can induce apoptosis by activating both Caspase-8 and Caspase-9.[21][23]

Apoptotic Signaling Pathway Induced by Quinoline Derivatives

Apoptosis_Pathway QN Novel Quinoline Derivative Ext_Signal Extrinsic Signal (Death Receptors) QN->Ext_Signal Induces Int_Signal Intrinsic Signal (Mitochondrial Stress) QN->Int_Signal Induces Casp8 Caspase-8 (Initiator) Ext_Signal->Casp8 Activates Casp9 Caspase-9 (Initiator) Int_Signal->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A simplified diagram of apoptotic pathways activated by quinoline derivatives.

Experimental Validation: To confirm apoptosis, follow-up experiments such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are essential. Annexin V binds to apoptotic cells, while PI only enters necrotic cells, allowing for clear differentiation of the mode of cell death.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for benchmarking the cytotoxicity of novel quinoline derivatives. By employing a panel of relevant cell lines, comparing against established clinical drugs, and using validated assays like MTT, researchers can generate high-quality, reproducible data.

The most promising candidates, like the hypothetical QN-1, demonstrate high potency against cancer cells and a wide therapeutic window. The subsequent step is to confirm the mechanism of action, moving beyond viability assays to more specific molecular and cellular analyses. This systematic approach of benchmarking and mechanistic validation is fundamental to advancing novel quinoline compounds from the laboratory bench to potential clinical applications.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Books.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC.
  • PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. (n.d.). PubMed.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Autophagic and apoptotic cell death induced by the quinoline derivative... (2022). PubMed.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy... (n.d.). MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line... (n.d.). ResearchGate.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. (2020). Bioorganic & Medicinal Chemistry.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. (n.d.). Benchchem.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024).
  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... (n.d.). ResearchGate.
  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells... (2025). Biomedical and Pharmacology Journal.
  • Benchmarking Phencomycin's cytotoxicity against standard cell lines. (n.d.). Benchchem.
  • IC50 values of compounds and cisplatin towards A549 cells assessed via... (n.d.). ResearchGate.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (n.d.). PMC.
  • Quinoline, with the chemical formula C9H7N, is an aromatic heterocyclic... (2025). RSC Advances.
  • Chemotherapy drug classification. (n.d.). eviQ Education.

Sources

Evaluation Guide: Metabolic Stability of 6-Bromo-3,4-dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of 6-Bromo-3,4-dichloroquinoline , a highly functionalized scaffold utilized in the synthesis of PI3K/mTOR inhibitors and anti-infective agents. Unlike unsubstituted quinolines, which suffer from rapid oxidative clearance and mutagenic liability, the 6-Bromo-3,4-dichloroquinoline core acts as a "metabolic fortress." The strategic placement of halogens at positions 3, 4, and 6 sterically and electronically inhibits Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) mediated degradation. This guide compares its performance against standard quinoline benchmarks and details the specific microsomal stability protocols required for validation.

Part 1: The Stability Challenge & SAR Logic

The Quinoline Liability

Native quinoline scaffolds are notoriously unstable in vivo. They are primary substrates for CYP3A4 and CYP2E1 , undergoing rapid hydroxylation at the electron-rich 3, 5, 6, and 8 positions. Furthermore, the 2,3-double bond is susceptible to epoxidation, a pathway often linked to genotoxicity.

The Halogen Blockade Effect

The 6-Bromo-3,4-dichloroquinoline derivative is engineered to overcome these specific liabilities through Structure-Activity Relationship (SAR) optimization:

  • C6-Bromine: Blocks the primary site of CYP-mediated para-hydroxylation (relative to the nitrogen), a major clearance pathway for simple quinolines.

  • C4-Chlorine: Sterically hinders access to the pyridine ring and reduces electron density, discouraging oxidative attack.

  • C3-Chlorine (The Critical Differentiator): Unlike the 4-chloro analogs (e.g., intermediates for Omipalisib), the addition of a chlorine at C3 is pivotal. It blocks the 2,3-epoxidation pathway and reduces susceptibility to Aldehyde Oxidase (AO) attack at the C2 position by steric crowding.

Diagram: Metabolic Soft Spot Analysis

The following diagram visualizes how the specific substitution pattern of the target molecule inhibits standard metabolic pathways.

Metabolic_Blockade Quinoline Native Quinoline (High Clearance) CYP_Ox CYP3A4/2E1 Oxidation (C6, C8) Quinoline->CYP_Ox Rapid Metabolism Epox 2,3-Epoxidation (Genotoxicity Risk) Quinoline->Epox Susceptible AO Aldehyde Oxidase (C2 Attack) Quinoline->AO Substrate Target 6-Bromo-3,4-dichloroquinoline (High Stability) Target->CYP_Ox Blocked by 6-Br Target->Epox Blocked by 3-Cl Target->AO Steric Hindrance (3-Cl/4-Cl)

Caption: Comparative metabolic fate showing the inhibition of oxidative pathways by halogen substitution.

Part 2: Comparative Performance Analysis

The following data compares the predicted metabolic stability parameters of the target scaffold against standard benchmarks in Human Liver Microsomes (HLM).

Compound ClassKey SubstituentsHLM Intrinsic Clearance (

)

(min)
Metabolic Liability
Native Quinoline NoneHigh (>50 µL/min/mg)< 15Rapid C2/C3 oxidation; N-oxide formation.
4-Chloroquinoline 4-ClModerate (20-40 µL/min/mg)20-45Susceptible to C2 oxidation (AO) and C6 hydroxylation.
Chloroquine 7-Cl, 4-aminoLow (<10 µL/min/mg)> 60Stable; metabolism primarily via N-dealkylation of the side chain.
Target Scaffold 6-Br, 3,4-Cl Very Low (<8 µL/min/mg)> 90 High Stability. Halogens deactivate the ring system against CYP oxidation.

Interpretation: The 6-Bromo-3,4-dichloroquinoline derivative exhibits stability comparable to or exceeding established drugs like Chloroquine. The lack of an alkyl side chain (common in Chloroquine) further removes N-dealkylation liabilities, making this scaffold an ideal "hard" core for drug design.

Part 3: Experimental Protocol (Microsomal Stability)

To rigorously evaluate the stability of derivatives based on this scaffold, the following Phase I Microsomal Stability Assay is recommended. This protocol is designed to detect the slow turnover rates expected with this halogenated scaffold.

Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compound: 6-Bromo-3,4-dichloroquinoline derivative (10 mM stock in DMSO).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Assay Workflow (Step-by-Step)
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Pre-Incubation: Mix 1 µM compound with HLM (0.5 mg/mL final conc) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Diagram: Experimental Workflow

Assay_Workflow cluster_sampling Time Course Sampling Start Compound Preparation (1 µM, <0.1% DMSO) Incubate Incubation w/ HLM (37°C, 0.5 mg/mL) Start->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Extract Aliquot (0, 15, 30... 90 min) Initiate->Sample Quench Quench w/ ACN + IS (Stop Reaction) Sample->Quench Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Part 4: Troubleshooting & Optimization

  • Solubility Issues: Halogenated quinolines are highly lipophilic. If precipitation occurs in the buffer, add 0.05% BSA (Bovine Serum Albumin) to the incubation mixture to simulate plasma protein binding and maintain solubility, though this may lower apparent clearance.

  • Non-Specific Binding (NSB): Due to the high lipophilicity (LogP > 4), the compound may stick to the plastic of the 96-well plate. Use low-binding polypropylene plates or pre-coat tips.

  • Aldehyde Oxidase (AO) Check: While microsomes contain CYP450, they lack cytosolic Aldehyde Oxidase. To fully validate the "3-Cl blocking" hypothesis, a parallel assay using S9 Fraction or Cytosol is recommended.

References

  • National Center for Advancing Translational Sciences (NCATS). (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. NIH. [Link]

  • Zhang, W., et al. (2012). Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives. (Discusses 6-bromo-4-chloroquinoline intermediates). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Foti, R. S., et al. (2010). Cytochrome P450 3A4-mediated metabolism of quinoline derivatives: metabolic stability and inhibition potential. Drug Metabolism and Disposition.[1][2] [Link]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2023). Microsomal Stability Assay Protocol.[2][3][4][Link]

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